molecular formula C13H13NO3 B1296076 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid CAS No. 22609-25-2

3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid

Cat. No.: B1296076
CAS No.: 22609-25-2
M. Wt: 231.25 g/mol
InChI Key: BNIWIJDVILLJEO-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 198491. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO3/c1-8-9(6-7-12(15)16)13(17)10-4-2-3-5-11(10)14-8/h2-5H,6-7H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIWIJDVILLJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307955
Record name 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22609-25-2
Record name 4-Hydroxy-2-methyl-3-quinolinepropanoic acid
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Record name 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid
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Record name 22609-25-2
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Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic Acid

[1]

Executive Summary

The compound 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid (CAS: 22609-25-2) represents a pivotal intermediate in medicinal chemistry, sharing the pharmacophore of fluoroquinolone antibiotics.[1] Its structural integrity is defined by a dynamic tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms.[1] This guide provides a definitive protocol for its synthesis, spectroscopic validation, and structural analysis, designed for application scientists requiring high-purity standards for drug discovery assays.

Synthesis Strategy: The Modified Conrad-Limpach Protocol

To ensure structural authenticity, the compound is best synthesized via a robust cyclocondensation route. This method minimizes side reactions common in direct alkylation strategies.

Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors:

  • Aniline : Provides the nitrogenous aromatic core.

  • Diethyl 2-acetylsuccinate : Provides the C2-methyl group, the C3-propionate side chain, and the C4-carbonyl functionality.

Validated Experimental Protocol

Objective : Synthesize 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid with >98% purity.

Step 1: Enamine Formation

  • Charge a round-bottom flask with Aniline (1.0 eq) and Diethyl 2-acetylsuccinate (1.1 eq) .

  • Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) and anhydrous Benzene or Toluene .[1]

  • Reflux with a Dean-Stark trap to remove water azeotropically.

  • Endpoint : Cessation of water collection (approx. 4–6 hours).

  • Evaporate solvent to yield the crude enamine intermediate (diethyl 2-(1-(phenylamino)ethylidene)succinate).[1]

Step 2: Cyclization (Conrad-Limpach)

  • Add the crude enamine dropwise to Diphenyl ether pre-heated to 250°C . Note: High temperature is critical to favor the kinetic 4-hydroxy product over the thermodynamic 2-hydroxy isomer.[1]

  • Maintain temperature for 30–60 minutes.

  • Cool to room temperature. The product, Ethyl 3-(4-hydroxy-2-methyl-quinolin-3-yl)-propionate , often precipitates or can be precipitated by adding hexane.[1]

  • Filter and wash with hexane/ether.

Step 3: Hydrolysis

  • Suspend the ester in 10% NaOH (aq) .

  • Reflux for 2 hours until the solution is clear.

  • Cool and acidify to pH 2 with HCl .

  • Collect the white/off-white precipitate via filtration.

  • Purification : Recrystallize from Ethanol/Water or DMF/Water.

Reaction Pathway Visualization

SynthesisPathwayAnilineAnilineEnamineEnamine Intermediate(Diethyl 2-(1-(phenylamino)ethylidene)succinate)Aniline->EnamineSuccinateDiethyl 2-acetylsuccinateSuccinate->EnamineCyclizationCyclization(250°C, Diphenyl ether)Enamine->CyclizationEsterEthyl Ester DerivativeCyclization->EsterHydrolysisHydrolysis(NaOH, then HCl)Ester->HydrolysisFinalProduct3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acidHydrolysis->FinalProduct

Figure 1: Step-wise synthesis via the Conrad-Limpach cyclization method.[1]

Structure Elucidation & Validation

The elucidation process relies on distinguishing the quinoline core and verifying the integrity of the propionic acid side chain.

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode : ESI Positive (+).[1]

  • Molecular Formula : C₁₃H₁₃NO₃.[2]

  • Exact Mass : 231.09 Da.

  • Key Diagnostic Ions :

    • [M+H]⁺ : m/z ~232.1 (Base peak).[1]

    • [M+H - H₂O]⁺ : m/z ~214.1 (Loss of water from carboxylic acid).[1]

    • [M+H - COOH]⁺ : m/z ~187.1 (Decarboxylation fragment).[1]

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by the distinct 2-methyl singlet and the A2B2-type system of the propionic side chain.

Solvent : DMSO-d₆ (Required for solubility and exchangeable proton observation).[1]

Table 1: ¹H NMR Assignment (500 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
-COOH 12.10Broad s1HCarboxylic acid proton (exchangeable).[1]
NH / OH 11.50Broad s1HQuinoline N-H (4-oxo tautomer) or 4-OH.[1]
H-5 8.05Doublet (d)1HDeshielded by peri-carbonyl (C4=O).[1]
H-7 7.60Triplet (t)1HAromatic ring proton.[1]
H-8 7.50Doublet (d)1HAdjacent to Nitrogen.[1]
H-6 7.30Triplet (t)1HAromatic ring proton.
3-CH₂ (β) 2.85Triplet (t)2HMethylene attached to aromatic ring.[1]
3-CH₂ (α) 2.45Triplet (t)2HMethylene adjacent to carboxyl group.[1]
2-CH₃ 2.40Singlet (s)3HMethyl group at C2 (characteristic).[1]

Note: Chemical shifts may vary slightly (±0.1 ppm) depending on concentration and pH.[1]

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional groups and provides insight into the tautomeric state in the solid phase.

  • 3300–2500 cm⁻¹ : Broad O-H stretch (Carboxylic acid dimer).

  • ~3200–3100 cm⁻¹ : N-H stretch (indicative of 4-quinolone tautomer).[1]

  • 1710 cm⁻¹ : C=O stretch (Carboxylic acid).

  • 1635 cm⁻¹ : C=O stretch (4-Quinolone ketone, hydrogen-bonded).[1]

  • 1590, 1550 cm⁻¹ : C=C / C=N aromatic skeletal vibrations.

Tautomerism: The 4-Hydroxy vs. 4-Oxo Equilibrium

A critical aspect of this scaffold is the tautomerism between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .[1] In polar solvents (like DMSO) and the solid state, the 4-oxo (quinolone) tautomer is thermodynamically favored due to aromatic stabilization of the pyridone ring and intermolecular hydrogen bonding.

This equilibrium impacts how the molecule interacts with biological targets (e.g., DNA gyrase).

Tautomerismcluster_0Tautomeric Equilibriumcluster_1Structural FeaturesEnol4-Hydroxy Form (Enol)Less Polar SolventsKeto4-Oxo Form (Quinolone)Polar Solvents / Solid State(Dominant Species)Enol->Keto H-shiftFeature1Aromatic OHEnol->Feature1Feature2NH / C=O PairKeto->Feature2

Figure 2: Tautomeric equilibrium favoring the 4-oxo form in biological conditions.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329819929, 3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid. Retrieved January 28, 2026, from [Link]

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[3] Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68. (Foundational reference for Conrad-Limpach synthesis).

Unveiling the Therapeutic Landscape of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This technical guide focuses on a specific, yet under-explored derivative, 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid . In the absence of direct literature on its specific biological targets, this document outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of its therapeutic targets. We will delve into the rationale behind selecting specific experimental approaches, provide detailed, field-tested protocols, and illustrate the logical flow of a robust target discovery campaign. This guide is intended to serve as a roadmap for researchers seeking to elucidate the mechanism of action of novel small molecules.

Introduction: The Quinoline Core and the Promise of a Novel Derivative

Quinoline and its analogues are foundational components in numerous approved drugs and clinical candidates, highlighting their versatility in interacting with diverse biological targets.[1] The subject of this guide, 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid, combines the key structural features of a 4-hydroxy-2-methylquinoline moiety and a propionic acid side chain. The 4-hydroxy-2-quinolone core is known to be a pharmacophore for compounds with antimicrobial, anticancer, and antioxidant activities.[2][3] Furthermore, derivatives of quinoline-3-carboxylic acid, a structurally related class, have shown potential as antiproliferative agents.[4][5]

Given this structural heritage, we can hypothesize that 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid may exert its therapeutic effects through modulation of key cellular pathways implicated in these diseases. This guide will provide a systematic approach to move from this hypothesis to concrete, validated therapeutic targets.

A Strategic Framework for Target Identification

A successful target identification campaign for a novel compound requires a multi-faceted approach, moving from broad, unbiased screening to specific, high-confidence validation.[6] Our proposed strategy for 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid is built on three pillars:

  • Pillar 1: Broad Phenotypic Screening and Pathway Analysis. Initial screens to identify the cellular processes affected by the compound.

  • Pillar 2: Unbiased Target Identification. Employing methods to directly "fish" for the protein targets that bind to the compound.

  • Pillar 3: Target Validation and Mechanistic Elucidation. Rigorous confirmation of the interaction and its functional consequences.

Target_Identification_Workflow cluster_0 Pillar 1: Phenotypic Screening cluster_1 Pillar 2: Unbiased Target ID cluster_2 Pillar 3: Target Validation Phenotypic_Screening Phenotypic Screening (e.g., Antiproliferative, Anti-inflammatory assays) Pathway_Analysis Pathway Analysis (Reporter Gene Assays) Phenotypic_Screening->Pathway_Analysis Identifies affected pathways Affinity_Purification Affinity Purification-Mass Spectrometry Pathway_Analysis->Affinity_Purification Hypothesis generation CETSA Cellular Thermal Shift Assay (CETSA) Pathway_Analysis->CETSA Hypothesis generation Biochemical_Assays Biochemical/Enzymatic Assays Affinity_Purification->Biochemical_Assays Candidate targets Cellular_Target_Engagement Cellular Target Engagement Assays CETSA->Cellular_Target_Engagement Confirms in-cell binding Functional_Genomics Functional Genomics (e.g., CRISPR/siRNA) Biochemical_Assays->Functional_Genomics Validates functional relevance Cellular_Target_Engagement->Functional_Genomics Validates functional relevance

Caption: A strategic workflow for target identification of a novel small molecule.

Pillar 1: Elucidating the Phenotypic Footprint

The initial step is to understand the biological context in which our compound is active. Based on the known activities of related quinoline derivatives, we propose focusing on cancer and inflammation.

Quantitative Phenotypic Screening

A panel of cancer cell lines from different tissues (e.g., breast, colon, lung) and a relevant inflammatory cell model (e.g., lipopolysaccharide-stimulated macrophages) should be used to determine the compound's potency (IC50/EC50) in inhibiting cell proliferation or inflammatory responses (e.g., cytokine production).

Assay Type Cell Lines Readout Primary Objective
Antiproliferative MCF-7 (Breast Cancer), HCT116 (Colon Cancer), A549 (Lung Cancer)Cell Viability (e.g., CellTiter-Glo®)Determine IC50 values and identify sensitive cancer types.
Anti-inflammatory RAW 264.7 MacrophagesNitric Oxide (Griess Assay), TNF-α/IL-6 (ELISA)Determine EC50 for inhibition of inflammatory markers.
Signaling Pathway Analysis using Reporter Gene Assays

To pinpoint the specific signaling pathways modulated by the compound, reporter gene assays are invaluable.[7][8][9][10][11] These assays utilize a reporter gene (e.g., luciferase) under the control of a specific transcription factor's response element. A change in light output directly correlates with the activity of the pathway.

Experimental Protocol: Dual-Luciferase Reporter Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293T or a sensitive cancer cell line identified in 3.1) in a 96-well plate.

  • Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing the response element for a pathway of interest (e.g., NF-κB, AP-1, STAT3) and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment: After 24 hours, treat the cells with a dose-range of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid for a specified duration (e.g., 6-24 hours).

  • Lysis and Reading: Lyse the cells and measure the luminescence of both firefly and Renilla luciferases using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

This approach allows for the screening of multiple pathways simultaneously, providing a "fingerprint" of the compound's activity.

Pillar 2: Direct Identification of Molecular Targets

Once a biological effect is established, the next crucial step is to identify the direct binding partners of the compound.

Affinity Purification coupled with Mass Spectrometry (AP-MS)

This is a classic and powerful technique for isolating target proteins.[12] It involves immobilizing the small molecule on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.

Experimental Workflow: AP-MS

AP_MS_Workflow Compound 3-(4-Hydroxy-2-methyl-quinolin-3-yl)- propionic acid Linker Attach Linker to Propionic Acid Compound->Linker Immobilization Immobilize on Beads (e.g., NHS-activated Sepharose) Linker->Immobilization Cell_Lysate Incubate with Cell Lysate Immobilization->Cell_Lysate Wash Wash to Remove Non-specific Binders Cell_Lysate->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec LC-MS/MS Analysis SDS_PAGE->Mass_Spec Data_Analysis Protein Identification and Quantification Mass_Spec->Data_Analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

A critical aspect of this method is the design of the affinity probe. The propionic acid moiety of our compound provides a convenient handle for chemical ligation to a linker and solid support without significantly altering the core quinoline structure.

Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that assesses target engagement in a cellular context without the need for compound modification.[13][14][15][16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the amount of a specific protein of interest in the soluble fraction using Western blotting or other protein detection methods.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Pillar 3: Rigorous Target Validation

The candidate proteins identified in Pillar 2 must be rigorously validated to confirm that they are indeed bona fide targets and that their modulation is responsible for the observed cellular effects.

Kinome Profiling

Given that many quinoline derivatives are known to target kinases, a kinome-wide screen is a high-priority validation step.[18] This can be performed as a service by specialized companies.[19][20][21][22][23] The compound is tested against a large panel of purified kinases to determine its inhibitory activity and selectivity.

Service Provider Number of Kinases Assay Technology Typical Output
Eurofins Discovery >445Radiometric, TR-FRETIC50 values, % inhibition at a given concentration
Reaction Biology >700RadiometricIC50 values, selectivity profile
Pharmaron >560TR-FRET, ADP-GloIC50 values, kinome interaction map
Functional Genomics

To causally link a candidate target to the compound's phenotypic effects, techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown can be employed. If knocking out or knocking down the expression of a candidate target protein phenocopies the effect of the compound, or if it renders the cells resistant to the compound, this provides strong evidence for a direct functional link.

Experimental Workflow: CRISPR/siRNA Validation

Functional_Genomics_Workflow Target_Gene Candidate Target Gene gRNA_siRNA Design gRNA (CRISPR) or siRNA Target_Gene->gRNA_siRNA Delivery Deliver to Cells (e.g., Lentiviral transduction) gRNA_siRNA->Delivery Selection Select for Knockout/ Knockdown Cells Delivery->Selection Validation Validate KO/KD by Western Blot/qPCR Selection->Validation Phenotypic_Assay Perform Phenotypic Assay (e.g., Proliferation) Validation->Phenotypic_Assay Comparison Compare with Compound Effect Phenotypic_Assay->Comparison

Caption: Workflow for target validation using CRISPR or siRNA.

Conclusion

The journey from a promising chemical scaffold to a validated therapeutic target is a complex but logical process. For 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid, a compound with a rich chemical heritage but a currently unwritten biological story, the path forward lies in a systematic and multi-faceted approach to target identification and validation. By combining phenotypic screening, unbiased proteomics, and rigorous functional genomics, we can confidently elucidate its mechanism of action and unlock its full therapeutic potential. This guide provides a robust framework for such an endeavor, emphasizing the causality behind experimental choices and the importance of self-validating systems.

References

  • Affinity purification and mass spectrometry for protein-small molecule interaction analysis. (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (URL: [Link])

  • Kinome Profiling Service | MtoZ Biolabs. (URL: [Link])

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (URL: [Link])

  • Gene Reporter Assays | Signaling Pathway Analysis - QIAGEN. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (URL: [Link])

  • Kinase Panel Profiling I Pharmaron CRO Services. (URL: [Link])

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (URL: [Link])

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])

  • Gene reporter assays | BMG LABTECH. (URL: [Link])

  • Small-molecule Target and Pathway Identification - Broad Institute. (URL: [Link])

  • Kinase Drug Discovery Services - Reaction Biology. (URL: [Link])

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (URL: [Link])

  • Signaling Reporter Assays - Eurofins DiscoverX. (URL: [Link])

  • Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. (URL: [Link])

  • KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (URL: [Link])

  • Kinase Screening & Profiling Service | Drug Discovery Support. (URL: [Link])

  • Small-molecule Target and Pathway Identification - Broad Institute. (URL: [Link])

  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. (URL: [Link])

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (URL: [Link])

  • Introduction to Reporter Gene Assays - YouTube. (URL: [Link])

  • Target Identification Services | MtoZ Biolabs. (URL: [Link])

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (URL: [Link])

  • Aromaticity as a Useful Descriptor of Pharmacological Activity: A Case Study of Quinoline-Based Antimalarial Agents. (URL: [Link])

  • Identification of Direct Protein Targets of Small Molecules. (URL: [Link])

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (URL: [Link])

Sources

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the development of therapeutic agents across a vast spectrum of diseases. This guide provides a comprehensive technical review of the quinoline core, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry, explore classical and modern synthetic strategies, analyze its role in cornerstone drugs, and dissect the mechanisms of action that underpin its remarkable therapeutic versatility—from antimalarial and anticancer agents to antimicrobials and neuroprotective compounds. This document emphasizes the causality behind experimental design, provides validated protocols, and offers a forward-looking perspective on the future of this indispensable pharmacophore.

The Enduring Significance of the Quinoline Core

Quinoline, a weakly basic, hygroscopic, and colorless liquid, is more than just a simple heterocyclic compound. Its rigid, planar structure and the presence of a nitrogen atom create an electron-deficient system, enabling a rich variety of chemical interactions.[1] This bicyclic aromatic compound can engage in electrophilic and nucleophilic substitutions, allowing for functionalization at numerous positions around the ring.[2] It is this synthetic tractability that allows medicinal chemists to precisely tune the molecule's steric, electronic, and lipophilic properties to achieve desired pharmacological effects.[2]

The quinoline nucleus is not merely a synthetic curiosity; it is a recurring motif in nature, most famously in the Cinchona alkaloids like quinine, the first effective treatment for malaria.[3] This natural precedent hinted at the scaffold's therapeutic potential, which has since been realized in a multitude of approved drugs, including chloroquine (antimalarial), quinapril (antihypertensive), and bosutinib (anticancer).[4][5] The scaffold's ability to serve as a versatile pharmacophore, capable of targeting diverse biological macromolecules, ensures its perpetual relevance in the quest for novel therapeutics.[6]

Synthesis of the Quinoline Nucleus: Building the Foundation

The construction of the quinoline core is a foundational aspect of its application. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and reaction conditions. Several classical named reactions have been the workhorses of quinoline synthesis for over a century.

Classical Synthetic Methodologies

The Skraup Synthesis: This is one of the oldest and most direct methods for producing quinoline. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[7] The reaction is notoriously exothermic, but the addition of moderators like ferrous sulfate can control its rate.[8]

  • Causality: The Skraup synthesis is powerful for creating unsubstituted or simply substituted quinolines directly from anilines. The harsh acidic conditions and high temperatures, however, limit its use with sensitive functional groups. The mechanism relies on the in-situ dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by acid-catalyzed cyclization and oxidation.[7]

The Friedländer Synthesis: This method offers a more modular approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[9] The reaction can be catalyzed by either acid or base.

  • Causality: The Friedländer synthesis is highly valuable for producing polysubstituted quinolines with predictable regiochemistry. The choice of reactants directly dictates the final substitution pattern on both the benzene and pyridine rings. The mechanism proceeds through an initial aldol condensation followed by a cyclizing dehydration to form the quinoline ring.[4] The use of milder catalysts like iodine or various Lewis acids has broadened its applicability.[9]

Experimental Protocols

The following protocols are provided as self-validating, representative examples of classical quinoline synthesis.

This protocol is a moderated version to control the reaction's exothermic nature.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide solution (concentrated)

  • Water

Procedure:

  • Reaction Setup: In a large flask equipped with a reflux condenser and a dropping funnel, carefully mix aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate. The flask should be placed in a fume hood.

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. The reaction is exothermic and the temperature should be monitored.

  • Heating: Once the addition is complete, heat the mixture cautiously. The reaction will become vigorous. Maintain heating under reflux for approximately 3 hours.

  • Work-up: Allow the mixture to cool to room temperature. Dilute carefully with water.

  • Neutralization & Isolation: Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution. This will liberate the quinoline. Set up for steam distillation. The unchanged nitrobenzene will distill first, followed by the quinoline.[9]

  • Purification: Collect the quinoline fraction. It can be further purified by extraction with an organic solvent (e.g., diethyl ether), drying the organic layer, and removing the solvent under reduced pressure, followed by vacuum distillation.

This protocol describes a general acid-catalyzed Friedländer annulation.

Materials:

  • 2-aminobenzophenone (or other 2-aminoaryl ketone/aldehyde)

  • Acetone (or other ketone with an α-methylene group)

  • p-Toluenesulfonic acid (PTSA) or another suitable catalyst

  • Toluene or another suitable solvent

Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1 equivalent) and the methylene-containing ketone (e.g., acetone, 1.5-2 equivalents) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.[1]

  • Work-up: After cooling to room temperature, the reaction mixture can be washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure substituted quinoline.

Therapeutic Applications & Mechanisms of Action

The quinoline scaffold's true power lies in its broad and potent biological activities. By modifying the substituents at various positions, medicinal chemists have developed quinoline-based drugs for a wide array of diseases.

Antimalarial Agents: The Historical Cornerstone

The fight against malaria is inextricably linked to quinoline chemistry.

  • Mechanism of Action: In the acidic food vacuole of the Plasmodium parasite, the digestion of hemoglobin releases toxic free heme. The parasite normally detoxifies this by polymerizing it into inert hemozoin crystals. Quinoline antimalarials, like chloroquine, are weak bases that accumulate in this acidic vacuole. They are believed to cap the growing hemozoin polymer, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[3]

  • Structure-Activity Relationship (SAR): For 4-aminoquinolines like chloroquine, a chlorine atom at the 7-position is crucial for activity. The basic aminoalkyl side chain at the 4-position is also essential for accumulation in the parasite's food vacuole.

// Nodes Hemoglobin [label="Hemoglobin", fillcolor="#F1F3F4", fontcolor="#202124"]; Heme [label="Toxic Free Heme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemozoin [label="Hemozoin (Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline [label="Quinoline Drug\n(e.g., Chloroquine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellDeath [label="Parasite Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Hemoglobin -> Heme [label="Digestion by Parasite"]; Heme -> Hemozoin [label="Polymerization\n(Detoxification)"]; Quinoline -> Heme [label="Complexation", arrowhead="none", color="#5F6368"]; Quinoline -> Hemozoin [label="Inhibits", style=dashed, color="#EA4335", arrowhead="tee"]; Heme -> CellDeath [label="Toxicity, ROS", style=dashed, color="#EA4335"]; } /dot Caption: Mechanism of Quinoline Antimalarials.

Anticancer Agents: A Multi-pronged Attack

Quinoline derivatives have emerged as potent anticancer agents that act through diverse mechanisms.[6] They can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.

  • Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Quinoline derivatives have been successfully designed as kinase inhibitors.

    • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase often overactive in cancers like non-small cell lung cancer. 4-Anilinoquinoline derivatives can act as ATP-competitive inhibitors, blocking the EGFR signaling cascade that promotes cell proliferation and survival.

    • PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Dactolisib (BEZ235), an imidazo[4,5-c]quinoline derivative, is a dual inhibitor of PI3K and mTOR, effectively shutting down this pro-survival pathway. Although its clinical development was halted due to toxicity, it serves as a crucial proof-of-concept for this mechanism.

  • Topoisomerase Inhibition: Some quinoline derivatives, such as camptothecin analogs, function as topoisomerase inhibitors. They trap the enzyme-DNA complex, leading to DNA strand breaks and triggering apoptosis.[5]

// Nodes GF [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, PI3K)", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dactolisib [label="Dactolisib", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR_Inhibitor [label="4-Anilinoquinoline\nInhibitor", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Activates"]; RTK -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; Dactolisib -> RTK [label="Inhibits PI3K", style=dashed, color="#EA4335", arrowhead="tee"]; Dactolisib -> mTOR [label="Inhibits", style=dashed, color="#EA4335", arrowhead="tee"]; EGFR_Inhibitor -> RTK [label="Inhibits EGFR", style=dashed, color="#EA4335", arrowhead="tee"]; } /dot Caption: Quinoline Inhibition of Cancer Signaling.

The potency of quinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Pyrazole4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88
Quinoline-ChalconeCompound 12eMGC-803 (Gastric)1.38
2-ArylquinolineQuinoline 13HeLa (Cervical)8.3
Fluoroquinolone HybridCompound 29MRSA 14-42
Antimicrobial Agents: A Broad Spectrum of Activity

Beyond their antiprotozoal effects, quinolines are a rich source of antibacterial and antifungal agents. The fluoroquinolones (e.g., ciprofloxacin) are a major class of synthetic broad-spectrum antibiotics.

  • Mechanism of Action: Fluoroquinolones target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones prevent the bacterial cell from dividing and lead to cell death.

  • Antifungal Activity: Certain quinoline derivatives have also shown promising antifungal activity. For example, some substituted quinolines have demonstrated efficacy against Candida albicans and dermatophytes, with Minimum Inhibitory Concentrations (MICs) in the range of 12.5–50 µg/mL.

The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial's effectiveness.

Compound ClassOrganismMIC (µg/mL)Reference
Quinoline-Triazole Hybrid (Cmpd 9)Staphylococcus aureus0.12
Quinoline-Triazole Hybrid (Cmpd 9)Escherichia coli0.12
Quinolidene-Rhodanine Hybrid (Cmpd 32)Fusarium oxysporum25
Quinoline-2-one Schiff Base (Cmpd 6c)Staphylococcus aureus0.018[9]
Hydroxyimidazolium Hybrid (Cmpd 7b)Staphylococcus aureus2[1]
Substituted Quinoline (Cmpd 5)Dermatophytes12.5 - 25
Neuroprotective Agents: A New Frontier

More recently, the quinoline scaffold has been explored for its potential in treating complex neurodegenerative diseases like Alzheimer's.

  • Mechanism of Action: The pathology of Alzheimer's disease is multifactorial, involving amyloid-beta (Aβ) plaque formation, neuroinflammation, and oxidative stress. Quinoline derivatives are being designed as multi-target-directed ligands.[2] For instance, 8-hydroxyquinoline derivatives like clioquinol and PBT2 can chelate metal ions (like copper and zinc) that are implicated in Aβ aggregation, possess antioxidant properties, and reduce Aβ levels. These compounds have advanced to clinical trials, highlighting the promise of this approach.

Key Biological Assay Methodologies

Evaluating the therapeutic potential of novel quinoline derivatives requires robust and validated biological assays.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for potential anticancer compounds.

Materials:

  • Cells seeded in a 96-well plate

  • Test compound (quinoline derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (e.g., 5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinoline test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

Materials:

  • Bacterial or fungal strains

  • Test compound (quinoline derivative)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth only)

  • Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the quinoline test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Prepare a standardized inoculum of the test microorganism. Add a specific volume of this inoculum to each well, resulting in the final desired cell concentration.

  • Controls: Include a positive control well (cells + broth, no compound) to ensure microbial growth and a negative/sterility control well (broth only) to check for contamination.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9] This can also be determined by measuring the optical density (OD) with a plate reader.

Future Perspectives and Conclusion

The quinoline scaffold is far from being a relic of medicinal chemistry's past; it is a dynamic and evolving platform for future drug discovery. Current research is focused on several key areas:

  • Hybrid Molecules: The concept of molecular hybridization, which combines the quinoline core with other known pharmacophores (like triazoles or chalcones), is a promising strategy to develop agents with dual mechanisms of action or to overcome drug resistance.

  • Targeted Therapies: As our understanding of disease pathology deepens, the rational design of quinoline derivatives against specific, validated targets will continue to yield more selective and less toxic therapies.

  • Green Synthesis: The development of more environmentally friendly synthetic methods, such as using water as a solvent or employing nanocatalysts, is making quinoline synthesis more sustainable and efficient.

References

A comprehensive list of all sources cited within this document is provided below. Each entry includes the title, source, and a verifiable URL.

  • Yang, L., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]

  • Matada, B. S., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Diaconu, D., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. National Institutes of Health. Available at: [Link]

  • Abdel-Moneim, A. M., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health. Available at: [Link]

  • de Almeida, J. R., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. National Institutes of Health. Available at: [Link]

  • Costa, C. H. S., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. National Institutes of Health. Available at: [Link]

  • Sravanthi, V., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health. Available at: [Link]

  • Wang, D., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Taylor & Francis Online. Available at: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Morris, J. C., et al. (2017). A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Structures of quinoline derivatives with a noteworthy antifungal activity. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses. Available at: [Link]

  • IJRETS. (n.d.). COMPARATIVE EVALUATION OF ANTIBACTERIAL, ANTIFUNGAL, AND ANTIOXIDANT ACTIVITIES OF NOVEL QUINOLINE DERIVATIVES. IJRETS. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol. Available at: [Link]

  • American Health & Drug Benefits. (n.d.). Plethora of Targeted Agents in the Oncology Pipeline. American Health & Drug Benefits. Available at: [Link]

  • MedCrave. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave. Available at: [Link]

  • CarelonRx. (2024). Drug and biologic pipeline update Q2 2024. CarelonRx. Available at: [Link]

  • Wang, Y., et al. (2021). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. National Institutes of Health. Available at: [Link]

  • Sharma, P. C., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. Available at: [Link]

  • BioSpace. (2024). FDA Tracker: 2024 Ends With Lilly's Landmark GLP-1 Sleep Apnea Approval. BioSpace. Available at: [Link]

  • protocols.io. (2025). MTT Assay. protocols.io. Available at: [Link]

  • Kaur, R., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. National Institutes of Health. Available at: [Link]

  • The Angeles Clinic & Research Institute. (n.d.). In the News. The Angeles Clinic & Research Institute. Available at: [Link]

  • Kumar, A., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society. Available at: [Link]

  • Slideshare. (n.d.). Preparation and Properties of Quinoline. Slideshare. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[9]-TRIAZOLE HYBRIDS. Rasayan Journal of Chemistry. Available at: [Link]

  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Institutes of Health. Available at: [Link]

Sources

Tautomeric forms of 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl) propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Landscape of 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. This guide provides a comprehensive technical exploration of the potential tautomeric forms of 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid. We delve into the theoretical underpinnings of quinolone tautomerism, propose the most probable tautomeric and zwitterionic forms for this specific molecule, and present a suite of robust experimental and computational protocols for their definitive characterization. This document serves as a practical manual for researchers aiming to elucidate the precise chemical nature of this and related compounds, a critical step in rational drug design and development.

The Strategic Importance of Tautomerism in 4-Quinolones

Tautomers are structural isomers of a chemical compound that readily interconvert.[3] This dynamic equilibrium is not merely an academic curiosity; it is a critical determinant of a molecule's behavior. For a potential drug candidate like 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid, the dominant tautomeric form dictates its:

  • Receptor Binding Affinity: The shape, hydrogen bonding capacity, and electrostatic surface potential change dramatically between tautomers, affecting how the molecule interacts with its biological target.[4][5]

  • Physicochemical Properties: Solubility, lipophilicity (LogP), and pKa are all tautomer-dependent, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Spectroscopic Signature: Each tautomer possesses a unique spectral fingerprint, a factor that must be understood for accurate analytical characterization and quality control.

The 4-quinolone core primarily exhibits keto-enol tautomerism, existing in equilibrium between the 4-oxo-1,4-dihydroquinoline (keto) form and the 4-hydroxyquinoline (enol) form.[6][7] While studies consistently show that the keto form is predominantly favored in both solid and solution states for most 4-quinolones, the equilibrium is sensitive to electronic and steric effects of substituents, as well as the surrounding environment.[8]

The presence of a propanoic acid substituent at the C3 position introduces an additional layer of complexity, namely the potential for zwitterionic forms through intramolecular proton transfer. Therefore, a thorough investigation is not just recommended; it is essential for advancing any research or development program involving this molecule.

Potential Tautomeric Forms: A Mechanistic Overview

For 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid, we can postulate three primary, low-energy tautomeric forms. The equilibrium between these forms is governed by factors such as aromaticity, intramolecular hydrogen bonding, and solvation.

  • The Canonical Keto Form (Amide Tautomer): This is the widely accepted and frequently dominant form for 4-quinolones.[9] It features a cross-conjugated system with an amide-like character in the heterocyclic ring.

  • The Enol Form (Iminol Tautomer): This form possesses a fully aromatic quinoline ring system, which can be energetically favorable.[4][5] The equilibrium may be shifted toward this form if the C3 substituent can form a strong intramolecular hydrogen bond with the C4-hydroxyl group.[10]

  • The Zwitterionic Form: The presence of both a basic nitrogen (N1) and an acidic carboxylic acid group allows for an intramolecular proton transfer, resulting in a zwitterion. This form is particularly relevant in polar, protic solvents and can significantly impact solubility and membrane permeability.

The interplay between these forms can be visualized as a dynamic equilibrium.

Tautomers Keto Keto Form (1,4-dihydro-4-oxo) Enol Enol Form (4-hydroxyquinoline) Keto->Enol Keto-Enol Tautomerism Zwitterion Zwitterionic Form Keto->Zwitterion Intramolecular Proton Transfer Enol->Zwitterion Proton Transfer & Tautomerism

Caption: Dynamic equilibrium between the Keto, Enol, and Zwitterionic forms.

A Multi-pronged Approach to Tautomer Elucidation

In Silico First: Computational Analysis Workflow

Expertise & Causality: Before committing to costly and time-consuming wet lab experiments, it is prudent to model the system computationally. Density Functional Theory (DFT) provides a robust framework for predicting the relative thermodynamic stabilities of the potential tautomers in both the gas phase and in various solvent environments (using continuum solvation models like PCM or SMD). This initial step allows us to identify the most likely dominant forms and informs the design of subsequent experiments.

ComputationalWorkflow start Define Tautomeric Structures (Keto, Enol, Zwitterion) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, ZPE) geom_opt->freq_calc gas_phase Calculate Gas Phase Energies (ΔGgas) freq_calc->gas_phase solvation Apply Solvation Model (e.g., PCM/SMD for DMSO, H2O) freq_calc->solvation analysis Compare Relative Stabilities (Identify Lowest Energy Tautomer) gas_phase->analysis Gas Phase Comparison solv_energies Calculate Solvated Energies (ΔGsolv) solvation->solv_energies solv_energies->analysis Solvated Comparison

Caption: DFT workflow for predicting tautomer stability.

Protocol 1: DFT-Based Stability Prediction

  • Structure Generation: Draw the 3D structures of the Keto, Enol, and Zwitterionic tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation for each isomer.

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This also provides the Zero-Point Energy (ZPE) and thermal corrections for Gibbs free energy calculations.

  • Solvation Modeling: Re-run the optimization and frequency calculations using a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate the solvent environment (e.g., DMSO, water).

  • Energy Comparison: Compare the calculated Gibbs free energies (ΔG) for all tautomers in the gas phase and in each solvent. The tautomer with the lowest ΔG is predicted to be the most stable and therefore the most abundant in that environment.

In Solution: Spectroscopic Characterization

Spectroscopic methods provide direct experimental evidence of the tautomeric forms present in solution. The choice of solvent is critical, as it can shift the equilibrium.[11]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is arguably the most powerful tool for identifying tautomers in solution. 1H and 13C chemical shifts are exquisitely sensitive to the local electronic environment. The key distinction lies in identifying signals characteristic of either the keto (amide) or enol (aromatic alcohol) moiety. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent starting solvent as it can dissolve a wide range of compounds and its hydrogen bond accepting nature can help resolve exchangeable protons (NH, OH).

Protocol 2: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d6.

  • 1H NMR Acquisition: Acquire a standard 1D 1H spectrum. Look for a broad signal for the N1-H proton (typically >10 ppm for the keto form) and the carboxylic acid OH. The C2-H proton signal in the keto form is often a triplet in unsubstituted 4-quinolones, a key indicator.[9]

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. This is the most definitive NMR experiment. A signal in the range of 175-180 ppm is a hallmark of the C4 carbonyl carbon in the keto form.[9] Conversely, its absence and the appearance of a signal closer to ~150-160 ppm would suggest the enolic C4-OH.

  • 2D NMR (HSQC/HMBC): If signals are ambiguous, acquire 2D correlation spectra. An HMBC experiment can show a correlation from the N1-H proton to the C2 and C8a carbons, confirming the keto structure.

  • Variable Temperature (VT) NMR: If multiple tautomers are present, acquiring spectra at different temperatures can reveal if they are in dynamic equilibrium.

Spectroscopic Data Keto Tautomer (Expected) Enol Tautomer (Expected) Zwitterionic Tautomer (Expected)
¹³C Shift (C4) ~177 ppm~155 ppm~178 ppm
¹H Shift (N1-H) > 10 ppm (broad)N/A> 12 ppm (sharper, N⁺-H)
¹H Shift (C4-OH) N/A~8-10 ppm (broad)N/A
FTIR ν(C=O) ~1630 cm⁻¹ (amide C=O)N/A~1640 cm⁻¹ (amide C=O)
FTIR ν(C=O) acid ~1710 cm⁻¹~1710 cm⁻¹N/A (carboxylate ~1600, 1400 cm⁻¹)
FTIR ν(O-H) ~2500-3300 cm⁻¹ (broad, acid)~3200-3600 cm⁻¹ (sharp, C4-OH)~2500-3300 cm⁻¹ (broad, N⁺-H)

Table 1: Predicted Spectroscopic Signatures for Key Tautomeric Forms.

3.2.2. UV-Visible Spectroscopy

Expertise & Causality: The electronic transitions (and thus the UV-Vis absorption spectrum) differ between the cross-conjugated keto system and the fully aromatic enol system. By systematically changing the solvent polarity and pH, one can observe shifts in the absorption maxima (λ_max), which correspond to shifts in the tautomeric equilibrium.[12][13]

Protocol 3: Solvatochromic & pH-Titration UV-Vis Study

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-absorbing solvent like acetonitrile.

  • Solvatochromic Analysis: Prepare a series of dilute solutions (~10⁻⁵ M) in solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol, water). Acquire the UV-Vis spectrum for each. A significant shift in λ_max with solvent polarity is indicative of a shift in the tautomeric equilibrium.

  • pH-Titration: Prepare a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to pH 12). Add a small aliquot of the stock solution to each buffer and record the UV-Vis spectrum. Plotting λ_max versus pH can reveal pKa values associated with protonation/deprotonation events and shifts between neutral and zwitterionic forms.

In the Solid State: X-Ray Crystallography

Expertise & Causality: X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state. This is the gold standard for determining which tautomer is most stable in the crystal lattice. The results also reveal intermolecular interactions, such as hydrogen-bonded dimers, which can be a powerful force in stabilizing one tautomer over another.

Protocol 4: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a solvent in which the compound has moderate solubility is a common starting point. Test a variety of solvents (e.g., ethanol, methanol/dichloromethane, ethyl acetate).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution & Refinement: Solve the crystal structure to determine atomic positions and bond lengths.

  • Analysis: The resulting structure will definitively show the position of all protons (or deuterons if grown from a deuterated solvent), confirming the tautomeric form. Specifically, a C4=O double bond (~1.24 Å) confirms the keto form, while a C4-O single bond and a located hydroxyl proton confirm the enol form.[9]

Synthesizing the Evidence: Building a Cohesive Model

The power of this multi-pronged approach lies in the integration of all data points. DFT calculations provide a theoretical prediction of stability. NMR confirms the dominant structure(s) in solution and can quantify their ratios. UV-Vis demonstrates how the equilibrium responds to environmental changes like solvent polarity and pH. Finally, X-ray crystallography provides the definitive structure in the solid state.

By comparing the experimental results with the computational predictions, a self-validating and trustworthy model of the tautomeric behavior of 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid can be constructed, providing invaluable insights for any drug development endeavor.

References

  • Nasiri, H. R., & Zencir, S. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

  • Gama, M. F., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Journal of Organic Chemistry, 80(24), 12244-57. [Link]

  • Wikipedia. (n.d.). 4-Quinolone. Wikipedia. [Link]

  • Boruah, M., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 5(1), 52-56. [Link]

  • Ivanov, P., et al. (2020). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 16, 1748-1758. [Link]

  • Gama, M. F., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. ACS Publications. [Link]

  • Saeed, M., & Ser-Trzepizur, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 738. [Link]

  • Dine, I., et al. (2023). Tautomeric form of 4-quinolone (1). ResearchGate. [Link]

  • Stanchev, S., et al. (2014). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 10, 1619-1628. [Link]

  • Antonov, L. (2014). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

  • Bultel-Poncé, V., et al. (1999). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 23(5), 571-601. [Link]

  • González, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 838. [Link]

  • González, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. ResearchGate. [Link]

  • Lelièvre, J., et al. (2019). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Letters, 366(14), fnz171. [Link]

  • Bano, H., et al. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 419-425. [Link]

  • Miedema, D. R., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2531-2536. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Nagy, P. I. (2005). Quantum-chemical studies of amide–iminol tautomerism for inhibitor of lactate dehydrogenase: Oxamic acid. ResearchGate. [Link]

  • Castet, F., & Champagne, B. (2016). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

  • Zhao, Y-L., et al. (2010). Synthesis of 4-Quinolone Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one. [Link]

  • Kim, J. H., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5462. [Link]

  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • Liu, X., et al. (2018). 4-Quinolone derivatives and their activities against Gram positive pathogens. European Journal of Medicinal Chemistry, 144, 483-492. [Link]

  • ResearchGate. (n.d.). Amide−iminol tautomerism and resonance structures for the amide form... [Link]

  • Li, J., et al. (2024). C C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. The Journal of Organic Chemistry. [Link]

  • Mameli, O., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. [Link]

  • da Costa, J. B. N., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1269222. [Link]

Sources

Methodological & Application

Synthesis of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds.[1][2] This protocol outlines a robust and logical two-stage synthetic strategy: the initial construction of the 4-hydroxy-2-methylquinoline core via the classic Conrad-Limpach synthesis, followed by the regioselective introduction of the propionic acid side chain at the C-3 position through a Vilsmeier-Haack formylation and subsequent Knoevenagel condensation/reduction sequence.

Introduction

Quinolines and their derivatives have long been a cornerstone of pharmaceutical research, exhibiting a broad spectrum of biological activities.[1][2] The 4-hydroxyquinoline moiety, in particular, is a key pharmacophore in a number of therapeutic agents. The introduction of a propionic acid side chain at the C-3 position can significantly influence the molecule's physicochemical properties, such as its solubility and ability to interact with biological targets. This detailed protocol provides a reliable method for accessing this specific derivative for further investigation.

The synthetic approach is designed for clarity and reproducibility, with each step's rationale explained to provide a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid is achieved in a three-step process starting from aniline and ethyl acetoacetate. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: C-3 Functionalization Aniline Aniline Intermediate1 Ethyl β-anilinocrotonate Aniline->Intermediate1 Condensation EAA Ethyl Acetoacetate EAA->Intermediate1 QuinolineCore 4-Hydroxy-2-methylquinoline Intermediate1->QuinolineCore Thermal Cyclization (Conrad-Limpach) FormylQuinoline 4-Hydroxy-2-methylquinoline-3-carbaldehyde QuinolineCore->FormylQuinoline Vilsmeier-Haack Formylation AcrylicAcidDerivative 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-acrylic acid FormylQuinoline->AcrylicAcidDerivative Knoevenagel Condensation TargetMolecule 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid AcrylicAcidDerivative->TargetMolecule Catalytic Hydrogenation

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of 4-Hydroxy-2-methylquinoline

The foundational 4-hydroxy-2-methylquinoline core is prepared using the well-established Conrad-Limpach synthesis. This reaction involves the condensation of an aniline with a β-ketoester to form an enamine intermediate, which then undergoes thermal cyclization at high temperatures to yield the 4-hydroxyquinoline.[3]

Step 1.1: Synthesis of Ethyl β-anilinocrotonate (Intermediate 1)

This initial step involves the formation of the enamine intermediate from aniline and ethyl acetoacetate. The reaction is typically catalyzed by a small amount of acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Aniline93.139.31 g (9.1 mL)0.1
Ethyl acetoacetate130.1413.01 g (12.9 mL)0.1
Glacial Acetic Acid60.050.5 mL-
Toluene-50 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aniline (9.31 g), ethyl acetoacetate (13.01 g), toluene (50 mL), and a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing until no more water is collected (typically 2-3 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting oily residue is ethyl β-anilinocrotonate and is used in the next step without further purification.

Step 1.2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline (Quinoline Core)

The enamine intermediate undergoes thermal cyclization in a high-boiling solvent to form the quinoline ring system.[4] Dowtherm A is a commonly used solvent for this high-temperature reaction.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl β-anilinocrotonate205.25~0.1~0.1
Dowtherm A-100 mL-

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, heat Dowtherm A (100 mL) to reflux (approximately 250-260 °C).

  • Add the crude ethyl β-anilinocrotonate from the previous step dropwise to the refluxing Dowtherm A over a period of 15-20 minutes.

  • Continue stirring and refluxing for an additional 10-15 minutes after the addition is complete.

  • Allow the reaction mixture to cool to room temperature. A solid precipitate of 4-hydroxy-2-methylquinoline will form.

  • Add petroleum ether (100 mL) to the cooled mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with petroleum ether.

  • The crude product can be purified by recrystallization from ethanol or boiling water to yield white, needle-like crystals of 4-hydroxy-2-methylquinoline.

Part 2: Introduction of the Propionic Acid Side Chain at C-3

With the quinoline core in hand, the next stage involves the regioselective introduction of the propionic acid side chain at the electron-rich C-3 position. This is achieved through a two-step sequence: Vilsmeier-Haack formylation followed by a Knoevenagel condensation and subsequent reduction.

Step 2.1: Vilsmeier-Haack Formylation to 4-Hydroxy-2-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic and heteroaromatic compounds.[5][6] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and acts as the electrophile.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxy-2-methylquinoline159.187.96 g0.05
N,N-Dimethylformamide (DMF)73.0910.96 g (11.6 mL)0.15
Phosphorus oxychloride (POCl₃)153.3322.99 g (14.0 mL)0.15

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (10.96 g) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (22.99 g) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form as a solid or thick slurry.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add the 4-hydroxy-2-methylquinoline (7.96 g) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g).

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate will form.

  • Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it to obtain 4-hydroxy-2-methylquinoline-3-carbaldehyde.

Step 2.2: Knoevenagel Condensation to 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-acrylic acid

The 3-formyl derivative is then condensed with malonic acid in the presence of a base, such as pyridine with a catalytic amount of piperidine, to yield the corresponding acrylic acid derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxy-2-methylquinoline-3-carbaldehyde187.199.36 g0.05
Malonic Acid104.066.24 g0.06
Pyridine-30 mL-
Piperidine-0.5 mL-

Protocol:

  • In a 100 mL round-bottom flask, dissolve 4-hydroxy-2-methylquinoline-3-carbaldehyde (9.36 g) and malonic acid (6.24 g) in pyridine (30 mL).

  • Add a catalytic amount of piperidine (0.5 mL) to the solution.

  • Heat the reaction mixture to reflux for 4-5 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice (100 g) and concentrated hydrochloric acid (20 mL).

  • A solid precipitate of 3-(4-hydroxy-2-methyl-quinolin-3-yl)-acrylic acid will form.

  • Collect the solid by vacuum filtration, wash it with cold water, and recrystallize it from ethanol to obtain the purified product.

Step 2.3: Catalytic Hydrogenation to 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid (Target Molecule)

The final step involves the reduction of the carbon-carbon double bond of the acrylic acid derivative to yield the target propionic acid. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(4-Hydroxy-2-methyl-quinolin-3-yl)-acrylic acid229.235.73 g0.025
10% Palladium on Carbon (Pd/C)-0.5 g-
Ethanol-100 mL-

Protocol:

  • In a hydrogenation flask, dissolve 3-(4-hydroxy-2-methyl-quinolin-3-yl)-acrylic acid (5.73 g) in ethanol (100 mL).

  • Carefully add 10% Pd/C (0.5 g) to the solution.

  • Place the flask on a hydrogenation apparatus (e.g., a Parr shaker) and subject the mixture to a hydrogen atmosphere (typically 40-50 psi).

  • Shake the mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitor by the pressure drop). This may take several hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-(4-hydroxy-2-methyl-quinolin-3-yl)-propionic acid.

  • The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Conclusion

This application note provides a detailed and logically structured protocol for the synthesis of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid. By following these procedures, researchers can reliably produce this valuable quinoline derivative for use in various scientific investigations, particularly in the field of drug discovery and development. The methodologies described are based on well-established and robust chemical transformations, ensuring a high degree of success for experienced synthetic chemists.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health. [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. [Link]

  • Quinolines From the Cyclocondensation of Isatoic Anhydride With Ethyl Acetoacetate: Preparation of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and Derivatives. PubMed. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. [Link]

  • Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr. RSC Advances. [Link]

  • Alkylation of 4-hydroxyquinolin-2(1H)-ones. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health. [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

  • Synthesis of quinoline‐propionic acid 10a and intramolecular... ResearchGate. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Acylations of Nucleophiles. YouTube. [Link]

  • Synthesis of propanoic acid. YouTube. [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

    • Organic Syntheses. [Link]

  • Propionic acid. Wikipedia. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

Sources

Application Notes and Protocols for 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][2] 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid is a novel compound that combines the quinoline core with a propionic acid moiety. This unique combination suggests its potential as a modulator of cellular processes, making it a compound of interest for drug discovery and development.

These application notes provide a comprehensive guide for researchers to effectively utilize 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid in a variety of cell-based assays. We will delve into its hypothesized mechanism of action, provide detailed protocols for its preparation and application in cell culture, and outline key assays to elucidate its biological effects.

Hypothesized Mechanism of Action: A Focus on Anticancer Activity

Based on the well-documented activities of numerous quinoline derivatives, it is hypothesized that 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid exerts its biological effects, particularly its potential anticancer activity, through the induction of apoptosis and cell cycle arrest .[1]

Quinoline-based compounds have been shown to interfere with critical cellular processes in cancer cells, including:

  • Inhibition of Topoisomerases: Some quinoline derivatives can inhibit topoisomerase I or II, enzymes essential for DNA replication and repair, leading to DNA damage and subsequent cell death.[2]

  • Induction of Apoptosis: Many quinoline compounds trigger the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[1]

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

The propionic acid side chain may influence the compound's solubility, cell permeability, and interaction with specific cellular targets, potentially modulating its overall activity and specificity. The following diagram illustrates a plausible signaling pathway for the anticancer activity of this compound.

putative_mechanism compound 3-(4-Hydroxy-2-methyl-quinolin-3-yl) -propionic acid cell_membrane Cell Membrane compound->cell_membrane Enters Cell dna_damage DNA Damage cell_membrane->dna_damage Interacts with Cellular Targets apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest proliferation Decreased Cell Proliferation & Viability apoptosis->proliferation cell_cycle_arrest->proliferation

Figure 1: Hypothesized signaling pathway for the anticancer effects of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃Synblock[1]
Molecular Weight 231.25 g/mol Synblock[1]
Appearance SolidSigma-Aldrich
Solubility Quinoline derivatives are generally soluble in organic solvents such as DMSO.[1][3]General knowledge on quinoline derivatives
Storage Store in a dry, sealed place.Synblock[1]
Protocol for Preparing a 10 mM Stock Solution

The hydrochloride salt of the compound is often supplied to enhance solubility. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of quinoline derivatives for cell culture experiments.[4]

Materials:

  • 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid hydrochloride (MW: 267.71 g/mol for the hydrochloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh out 2.68 mg of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid hydrochloride.

  • Dissolving in DMSO: Add the weighed compound to a sterile, amber microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and light exposure.

Important Considerations:

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[5]

  • Final DMSO Concentration: When diluting the stock solution into cell culture medium, ensure that the final concentration of DMSO does not exceed a level that is toxic to the cells being used (typically ≤ 0.5%).

Experimental Protocols for Cell-Based Assays

The following are detailed protocols for foundational cell-based assays to characterize the biological activity of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

mtt_workflow start Seed Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 treat Treat with Compound (Varying Concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cells of interest (e.g., a cancer cell line like MCF-7 or A549)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the time of the assay.[6]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

  • Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

cell_cycle_workflow start Seed & Treat Cells in 6-well Plate harvest Harvest Cells (Trypsinization) start->harvest wash1 Wash with PBS harvest->wash1 fix Fix with Cold 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with PI/RNase Solution wash2->stain analyze Analyze by Flow Cytometry stain->analyze

Figure 3: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

  • Cells of interest cultured in 6-well plates

  • Complete cell culture medium

  • 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid stock solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, and then detach using trypsin-EDTA. Combine the detached cells with the supernatant containing any floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or at -20°C for longer storage).[6]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or APC). Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[5][8]

apoptosis_workflow start Seed & Treat Cells in 6-well Plate harvest Harvest Cells (Adherent & Floating) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate (15 min, RT, in the dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 4: Workflow for apoptosis detection using Annexin V and propidium iodide staining.

Materials:

  • Cells of interest cultured in 6-well plates

  • Complete cell culture medium

  • 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

  • Data Analysis: Use flow cytometry software to create a quadrant plot to differentiate between live, early apoptotic, late apoptotic/necrotic, and necrotic cell populations.

Conclusion and Future Directions

These application notes provide a foundational framework for investigating the cellular effects of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid. The provided protocols for cell viability, cell cycle, and apoptosis assays will enable researchers to gather crucial data on its potential as a therapeutic agent, particularly in the context of cancer research.

Further investigations could explore its effects on specific signaling pathways, its potential for synergistic effects with known anticancer drugs, and its activity in more complex in vitro models such as 3D spheroids or organoids. The insights gained from these initial assays will be instrumental in guiding the future development of this promising quinoline derivative.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved from [Link]

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. (2022). National Institutes of Health. Retrieved from [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. (n.d.). Retrieved from [Link]

  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. (1998). PubMed. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). National Institutes of Health. Retrieved from [Link]

  • DMSO usage in cell culture. LifeTein. (2023). Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst poisoning. Catalyst deactivation is an unavoidable aspect of many chemical transformations, leading to decreased reaction rates, lower yields, and increased costs.[1] This guide provides a structured, question-and-answer approach to diagnosing, mitigating, and resolving catalyst poisoning issues encountered during various quinoline synthesis methodologies.

Section 1: General Principles of Catalyst Poisoning

Q1: What are the tell-tale signs of catalyst poisoning in my quinoline synthesis?

A1: The primary indicator of catalyst poisoning is a decline in catalytic activity over time.[1] This can manifest in several ways:

  • Decreased Reaction Rate: The time required to reach a certain conversion increases significantly.

  • Lower Yield: The amount of desired quinoline product is lower than expected, even with extended reaction times.

  • Incomplete Conversion: The reaction stalls before all the limiting reagent is consumed.

  • Changes in Selectivity: An increase in the formation of side products is observed.

  • Inconsistent Results: Batch-to-batch variability becomes a prominent issue.[2]

Q2: What are the common culprits behind catalyst poisoning in chemical reactions?

A2: Catalyst poisons are substances that bind to the active sites of a catalyst, rendering them inactive.[1] These can be broadly categorized as:

  • Impurities in a reactant or solvent: Even trace amounts of certain chemicals can have a significant impact.

  • Reaction by-products: Undesired molecules formed during the synthesis can poison the catalyst.

  • The product itself: In some cases, the desired product can inhibit the catalyst's activity.

  • Starting materials or intermediates: These can sometimes act as inhibitors.

Common chemical poisons include compounds containing sulfur, nitrogen, phosphorus, and heavy metals.[3]

Section 2: Troubleshooting Specific Quinoline Synthesis Methods

This section will delve into the nuances of catalyst poisoning in four major quinoline synthesis reactions: Friedländer, Skraup, Doebner-von Miller, and Combes.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically catalyzed by an acid or a base.[1][4]

A3: Yes, the effectiveness of Brønsted or Lewis acid catalysts can be compromised.

  • Brønsted Acid Catalysts (e.g., H₂SO₄, p-TsOH): These can be neutralized by basic impurities in your starting materials or solvents. Amines, in particular, if not fully protonated, can act as bases.

  • Lewis Acid Catalysts (e.g., ZnCl₂, Sc(OTf)₃): Lewis acids are susceptible to poisoning by Lewis bases. Water is a common culprit, hydrolyzing the Lewis acid. Nitrogen-containing starting materials or products with unshared electron pairs can also coordinate to the Lewis acid center, deactivating it.

Caption: Troubleshooting workflow for catalyst issues in Friedländer synthesis.

The Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5][6] The reaction is notoriously exothermic.[7]

A4: Tar formation is a common issue in Skraup synthesis and is often linked to the highly exothermic nature of the reaction.[8] While not strictly catalyst "poisoning" in the traditional sense, the deactivation of the sulfuric acid catalyst and uncontrolled side reactions are at the heart of the problem.

  • Localized Overheating: The reaction is highly exothermic.[8] Poor heat dissipation can lead to localized "hot spots" where reactants and products polymerize and decompose, forming tar. This effectively consumes the sulfuric acid in side reactions, reducing its catalytic activity for the main quinoline synthesis pathway.

  • Role of Ferrous Sulfate: Ferrous sulfate (FeSO₄) is often added as a moderator. It is thought to control the rate of oxidation, making the reaction less violent and reducing tar formation.[8]

This protocol is adapted from established methods to minimize tar formation.

  • Apparatus: Use a large round-bottom flask (to accommodate potential foaming) equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Initial Mixture: In the flask, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. Ensure the temperature is controlled with an ice bath during the addition.

  • Oxidant Addition: Add the oxidizing agent (e.g., nitrobenzene) to the mixture.

  • Heating: Heat the mixture cautiously. The reaction can be vigorous, so be prepared to remove the heat source if necessary.

  • Work-up: After the reaction is complete, the mixture is typically cooled, diluted with water, and then made basic to liberate the quinoline. The product is then isolated by steam distillation.[9]

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, often catalyzed by strong acids like HCl or Lewis acids.[10]

A5: Yes, impurities in the aniline can be a significant source of catalyst poisoning.

  • Sulfur Compounds: Aniline is often produced from nitrobenzene via catalytic hydrogenation, and trace amounts of sulfur compounds can be carried over. Sulfur is a notorious poison for many metal and acid catalysts. It can be removed by treating the aniline with stannous chloride followed by distillation.[11][12]

  • Other Nitrogenous Bases: If your aniline contains other, more basic, nitrogen-containing compounds, they can preferentially react with the acid catalyst, reducing its availability for the desired reaction.

PoisonAffected Catalyst TypeMechanism of Poisoning
Sulfur Compounds Metal, AcidStrong adsorption on active sites, formation of stable metal sulfides.
Water Lewis AcidHydrolysis of the catalyst, forming less active species.
Basic Impurities AcidNeutralization of the acid catalyst.
Product (Quinoline) PalladiumCoordination to the metal center, inhibiting substrate binding.
The Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst, typically sulfuric acid.[13]

A6: The deactivation of solid acid catalysts, such as zeolites or sulfated zirconia, is often due to coking .

  • Coke Formation: Coke refers to carbonaceous deposits that form on the catalyst surface, blocking active sites and pores.[14] In the context of the Combes synthesis, high reaction temperatures and the presence of organic molecules can lead to the formation of these deposits.

  • Regeneration of Coked Catalysts: A common method for regenerating coked solid acid catalysts is thermal treatment . This involves carefully heating the catalyst in a controlled atmosphere to burn off the carbonaceous deposits.

  • Catalyst Recovery: After the reaction, filter the solid acid catalyst from the reaction mixture and wash it with a suitable solvent to remove any adsorbed organic molecules.

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove the solvent.

  • Calcination: Place the dried catalyst in a furnace. Slowly ramp up the temperature to a predetermined calcination temperature (typically 400-600 °C) in a stream of air or a mixture of an inert gas and oxygen. The exact temperature and atmosphere will depend on the specific catalyst.

  • Cooling: After holding at the calcination temperature for a set period, cool the catalyst down to room temperature. The regenerated catalyst should be stored in a desiccator to prevent moisture absorption.

Section 3: Palladium-Catalyzed Quinolines Synthesis

Palladium catalysts are employed in various modern methods for quinoline synthesis.[8] These catalysts are susceptible to specific types of poisoning.

Q7: My palladium-catalyzed quinoline synthesis stops at a certain conversion. Is it possible that the quinoline product is poisoning the catalyst?

A7: Yes, this is a classic case of product inhibition . The nitrogen atom in the quinoline product has a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can block the active site and prevent the starting materials from accessing it, thus inhibiting the catalytic cycle.

Caption: Strategies to overcome product inhibition in palladium-catalyzed quinoline synthesis.

Section 4: Preventative Measures and Best Practices

Q8: How can I minimize the risk of catalyst poisoning in my quinoline synthesis experiments?

A8: Proactive measures can save significant time and resources.

  • Reagent Purity: Always use high-purity starting materials and solvents. If in doubt, purify them before use. Aniline, for example, can be purified by steam distillation to remove non-volatile impurities.[15]

  • Inert Atmosphere: For oxygen- and moisture-sensitive catalysts (e.g., many palladium complexes and Lewis acids), conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Catalyst Handling: Store catalysts under the recommended conditions to prevent degradation.

  • Reaction Monitoring: Closely monitor your reactions (e.g., by TLC or GC) to detect any deviations from the expected reaction profile early on.

Section 5: Diagnostic Procedures

Q9: I suspect my catalyst is poisoned, but I'm not sure by what. How can I identify the poison?

A9: Identifying the specific poison may require analytical techniques.

  • Analysis of Starting Materials: Use techniques like GC-MS or NMR to identify impurities in your reactants and solvents.

  • Analysis of Spent Catalyst: For heterogeneous catalysts, the spent catalyst can be analyzed to identify adsorbed species. Techniques like X-ray Photoelectron Spectroscopy (XPS), Inductively Coupled Plasma (ICP) analysis, or Temperature Programmed Desorption (TPD) can provide valuable information.[16]

References

  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-255.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Li, J., et al. (2024).
  • Wang, D., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances, 7(45), 28243-28250.
  • Chen, J., et al. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 23(11), 2999.
  • Li, H., et al. (2015). Brønsted acid-catalyzed enantioselective Friedländer condensations: achiral amine promoter plays crucial role in the stereocontrol.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • GAS Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]

  • Pighin, E., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen.
  • Xu, J., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(60), 37821-37824.
  • Al-Mulla, A. (2022). Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Indian Chemical Society, 99(11), 100742.
  • Chromedia. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved from [Link]

  • Google Patents. (n.d.). EP2828233A1 - Process for the purification of aniline from gas phase hydrogenations.
  • Zhang, Y., et al. (2023). Preparation of Carbon-Based Solid Acid Catalyst from High-Sulfur Petroleum Coke with Nitric Acid and Ball Milling, and a Computational Evaluation of Inherent Sulfur Conversion Pathways.
  • Reddit. (2014, May 26). Purify and dry aniline? : r/chemistry. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Mulla, A. (2020). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 25(21), 5157.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • Joule, J. A. (2008). Palladium in Quinoline Synthesis. ScienceDirect.
  • Patsnap Eureka. (2025, June 19). How to detect catalyst poisoning in hydrotreaters. Retrieved from [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2017, July 15). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Retrieved from [Link]

  • Wang, Y., et al. (2022). Probing coke formation during the methanol-to-hydrocarbon reaction on zeolite ZSM-5 catalyst at the nanoscale using tip-enhanced fluorescence microscopy. Catalysis Science & Technology, 12(18), 5606-5613.
  • Khatib, M., et al. (2022). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. Journal of the American Chemical Society, 144(18), 8096-8105.
  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoned catalyst regeneration using the high-temperature oxidation... Retrieved from [Link]

  • Viitanen, T., et al. (2019). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation.
  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]

  • Al-Khattaf, S., & El-Nafaty, U. A. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor.
  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • Dang, T. T., Boeck, F., & Hintermann, L. (2011). Hidden Brønsted acid catalysis: pathways of accidental or deliberate generation of triflic acid from metal triflates. The Journal of Organic Chemistry, 76(22), 9353–9361.

Sources

Navigating the Scale-Up Synthesis of Substituted Quinolines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of substituted quinolines represents a foundational pillar in the construction of a vast array of pharmacologically active agents. However, the transition from laboratory-scale successes to robust, scalable production is a journey fraught with challenges that demand a deep, mechanistic understanding and practical, field-proven insights. This technical support center is designed to serve as a comprehensive guide, offering troubleshooting solutions and frequently asked questions to navigate the complexities of scaling up quinoline synthesis.

Section 1: Foundational Challenges in Scaling Up Quinoline Synthesis

Scaling a chemical synthesis from grams to kilograms introduces a new set of variables where minor issues at the bench can become major obstacles at the pilot or production scale. The primary challenges are rooted in fundamental principles of chemical engineering and process chemistry.

1.1. Mass and Heat Transfer Limitations

A significant drop in yield upon scale-up is a common and disheartening experience. This is often attributable to mass and heat transfer limitations. In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation. Furthermore, the surface-area-to-volume ratio decreases as the scale increases, making the dissipation of heat from exothermic reactions more challenging and increasing the risk of thermal runaway.[1][2]

1.2. Impurity Profile Changes

New or increased levels of impurities often emerge during scale-up. These can arise from longer reaction times, higher temperatures in localized areas, or increased sensitivity to air and moisture. Understanding and controlling the impurity profile is critical for meeting regulatory requirements and ensuring the safety and efficacy of the final product.

1.3. In-Process Controls (IPCs)

What is easily monitored on a small scale can be challenging in a large, enclosed reactor. Implementing robust in-process controls (IPCs) using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential to track reaction progress, identify the formation of intermediates and impurities, and determine the optimal endpoint of the reaction.[3]

Section 2: Troubleshooting Classical Quinoline Syntheses

The classical methods for quinoline synthesis, while foundational, each present unique challenges when scaled.

The Skraup Synthesis

The Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic and can be violent if not properly controlled.[4]

FAQ: My Skraup reaction is extremely vigorous and difficult to control, leading to low yields and safety concerns. How can I moderate it?

Answer: Controlling the powerful exotherm of the Skraup reaction is paramount for both safety and yield.[5] Here are several strategies:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a well-established method to moderate the reaction's vigor. It is believed to act as an oxygen carrier, allowing the reaction to proceed more smoothly over a longer period.[1]

  • Gradual Addition of Reactants: Instead of combining all reactants at once, a semi-batch approach involving the slow, controlled addition of the aniline to the heated mixture of glycerol, sulfuric acid, and the oxidizing agent is highly recommended at scale.

  • Robust Temperature Control: Employ a jacketed reactor with a reliable heating/cooling circulator to actively manage the heat generated. Continuous monitoring of the internal temperature is critical.[5]

  • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, it also acts as a solvent.[6] Exploring milder oxidizing agents can sometimes temper the reaction's intensity.

Troubleshooting Table: Skraup Synthesis

Observed Issue Potential Cause Recommended Action & Rationale
Violent, uncontrollable exotherm Rapid, uncontrolled reaction rate.Add a moderator like FeSO₄. Implement slow addition of sulfuric acid with efficient cooling. Ensure robust stirring to prevent localized hot spots.
Significant tar formation Polymerization of acrolein intermediate under harsh acidic and oxidizing conditions.Use a moderator (FeSO₄). Optimize temperature to avoid excessive heating. Purify the crude product via steam distillation to separate the quinoline from non-volatile tars.
Low Yield Loss of material due to uncontrolled reaction; degradation of product at high temperatures.Implement all moderation techniques. Carefully monitor internal temperature and maintain it within the optimal range determined during process development.

Protocol 2.1: Kilogram-Scale Modified Skraup Synthesis of Quinoline

Safety Precaution: This reaction is highly exothermic and evolves sulfur dioxide. It must be conducted in a well-ventilated fume hood or a walk-in hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves. An emergency shower and eyewash station must be readily accessible.[7][8][9]

  • Reactor Setup: In a 50 L jacketed glass reactor equipped with a powerful overhead stirrer, a reflux condenser with a gas outlet connected to a scrubber, a dropping funnel, and a calibrated temperature probe.

  • Charging Reactants: Charge the reactor with aniline (5.0 kg, 53.7 mol), glycerol (12.5 kg, 135.7 mol), and ferrous sulfate heptahydrate (0.5 kg). Begin stirring to form a homogeneous slurry.

  • Acid Addition: Slowly and carefully, add concentrated sulfuric acid (10.0 L) via the dropping funnel over 2-3 hours, maintaining the internal temperature below 120°C.

  • Heating and Reaction: Once the acid addition is complete, add nitrobenzene (3.5 kg, 28.4 mol). Heat the mixture to initiate the reaction (typically around 130-140°C). The reaction is self-sustaining and will begin to boil. Maintain a gentle reflux for 5 hours after the initial exotherm subsides.

  • Work-up: After cooling to below 100°C, cautiously pour the reaction mixture into 50 L of cold water. Make the solution strongly alkaline (pH > 10) with a concentrated sodium hydroxide solution, ensuring adequate cooling during neutralization.

  • Purification: Isolate the crude quinoline by steam distillation.[1] The collected distillate is then subjected to extraction with a suitable organic solvent, followed by vacuum distillation to yield the purified quinoline.

The Doebner-von Miller Reaction

This variation of the Skraup synthesis utilizes α,β-unsaturated aldehydes or ketones, which can also lead to vigorous reactions and significant byproduct formation, particularly polymers.

FAQ: My Doebner-von Miller reaction is producing a large amount of polymeric tar, complicating purification and lowering my yield. How can I mitigate this?

Answer: Tar formation is a common pitfall, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.

  • Slow Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exotherm and minimize polymerization.

  • Temperature Optimization: While heating is often necessary, excessive temperatures can accelerate polymerization. Careful optimization of the reaction temperature is crucial. A vigorous reaction may even require initial cooling.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[10] A key challenge at scale is controlling the regioselectivity when using unsymmetrical β-diketones.

FAQ: I am observing the formation of multiple regioisomers in my Combes synthesis. How can I improve the regioselectivity?

Answer: The regioselectivity of the Combes synthesis is influenced by both steric and electronic factors. The initial condensation to form the enamine intermediate is often reversible, while the subsequent acid-catalyzed cyclization is the rate-determining step.[11]

  • Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered carbonyl group of the enamine intermediate.

  • Electronic Effects: Electron-donating groups on the aniline ring can influence the position of cyclization.

  • Acid Catalyst: The choice and concentration of the acid catalyst can also impact the ratio of regioisomers. Polyphosphoric acid (PPA) is often used and can favor one isomer over another compared to sulfuric acid.

Diagram 2.3: Mechanistic Pathway of the Combes Synthesis

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acid-Catalyzed Cyclization cluster_2 Step 3: Dehydration and Aromatization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H₂O) Diketone β-Diketone Diketone->Enamine Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine Protonation (H⁺) Cyclized_Intermediate Cyclized Intermediate Protonated_Enamine->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate Dehydration (-H₂O) Quinoline Substituted Quinoline Dehydrated_Intermediate->Quinoline Aromatization

Caption: Key mechanistic steps in the Combes quinoline synthesis.

The Friedländer Synthesis

The Friedländer synthesis, the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method.[10] However, at scale, side reactions such as the self-condensation of the carbonyl compounds can become problematic.[5]

FAQ: I am observing significant byproduct formation in my Friedländer synthesis, which is complicating purification. What are the likely side reactions and how can I minimize them?

Answer: Side reactions in the Friedländer synthesis can significantly impact yield and purity.

  • Control of Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can favor self-condensation.

  • Reaction Temperature and Time: Overly harsh conditions can lead to decomposition and the formation of byproducts. Optimize these parameters to find a balance between reaction completion and minimizing side reactions.

  • Catalyst Choice: The reaction can be catalyzed by either acid or base. Switching from one to the other can sometimes minimize specific side reactions. For instance, base-catalyzed reactions are more prone to aldol self-condensation of the ketone.[5]

Troubleshooting Workflow: Friedländer Synthesis

G start Low Yield or High Impurities check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry check_temp_time Optimize Temperature and Reaction Time check_stoichiometry->check_temp_time Stoichiometry Correct solution Improved Yield and Purity check_stoichiometry->solution Adjust Stoichiometry check_catalyst Evaluate Catalyst (Acid vs. Base) check_temp_time->check_catalyst Optimized check_temp_time->solution Adjust Conditions check_purity Analyze Starting Material Purity check_catalyst->check_purity Optimized check_catalyst->solution Change Catalyst check_purity->solution Purify Starting Materials

Sources

Avoiding common pitfalls in the characterization of quinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of quinoline isomers. This guide is designed for researchers, medicinal chemists, and analytical scientists who encounter the unique challenges posed by these structurally similar compounds. Quinoline and its derivatives are foundational scaffolds in numerous pharmaceuticals and functional materials. However, the subtle differences between positional isomers can lead to significant variations in biological activity, toxicity, and chemical properties.[1]

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the analysis of quinoline isomers.

Q1: My ¹H NMR spectra for two quinoline isomers look nearly identical. How can I be sure of my substituent's position?

A: This is a classic challenge. While 1D ¹H NMR is essential, it is often insufficient for distinguishing positional isomers of substituted quinolines due to the complex and overlapping aromatic regions.[2] The electronic environment of protons can be very similar between isomers. For unambiguous assignment, you must employ 2D NMR techniques. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful as it identifies protons that are close in space, not just through bonds.[3][4] For example, a substituent at the C8 position will show a NOESY correlation to the proton at C7, whereas a C5-substituent will show a correlation to protons at C4 and C6.

Q2: My quinoline isomers are co-eluting in my reversed-phase HPLC method. What's the fastest way to achieve separation?

A: Co-elution is common due to the similar polarity of many quinoline isomers. Before re-developing the entire method, try these adjustments:

  • Modify Mobile Phase pH: Quinoline is a weak base (pKa ≈ 4.9). Operating the mobile phase pH near this value (e.g., pH 4.0 to 6.0) can induce subtle changes in the ionization state and hydrophobicity of the isomers, often leading to separation. Using a buffer is critical for reproducibility.[5]

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. The different solvent-solute interactions can alter selectivity.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance the subtle intermolecular interaction differences between isomers and the stationary phase, improving resolution.

Q3: I've synthesized a quinoline derivative, but I suspect I have a mixture of regioisomers. What is the likely cause?

A: The most probable cause is a lack of regioselectivity in your synthesis protocol, a known issue in classical methods like the Friedländer or Doebner-von Miller reactions when using unsymmetrical ketones or substituted anilines.[6][7][8] For instance, in the Friedländer synthesis, an unsymmetrical ketone can condense on either side of the carbonyl group, leading to two different quinoline products.[7] The reaction conditions, such as the type of catalyst (acid vs. base) and temperature, can significantly influence the ratio of the resulting isomers.[8]

Q4: My mass spectrum shows the correct molecular ion, but I can't distinguish between my isomers. Is MS useful here?

A: Yes, but it requires the right approach. Standard electron ionization (EI) mass spectra of positional isomers can be very similar or even identical.[9] However, tandem mass spectrometry (LC-MS/MS) is highly effective. By carefully selecting the precursor ion and applying varying collision energies, you can generate unique fragmentation patterns. The relative intensities of the product ions often differ reproducibly between isomers, allowing for their differentiation even when the fragments themselves are the same.[10][11]

Q5: My quinoline sample has turned brown upon storage. Is it still usable?

A: Quinoline and many of its derivatives are known to be sensitive to light and air, often turning yellow and then brown over time due to oxidation or polymerization.[12] This degradation can compromise sample purity. It is crucial to store them in amber vials, under an inert atmosphere (like nitrogen or argon), and in a cool, dark place.[12] Before use, you should always re-assess the purity of an aged sample, for instance, by HPLC or ¹H NMR, to ensure that degradation products will not interfere with your experiment.

Troubleshooting Guides & In-Depth Protocols

Guide 1: NMR Spectroscopy - Differentiating Difficult Positional Isomers

Problem: You have synthesized a mono-substituted quinoline (e.g., a methylquinoline), and the 1D ¹H NMR is ambiguous. You cannot definitively assign the substituent to, for example, the C5, C6, C7, or C8 position.

Root Cause Analysis: The quinoline ring system consists of two fused aromatic rings. Protons on the benzenoid ring (C5-C8) have chemical shifts that are influenced by the nitrogen atom in the other ring, but these long-range effects are often subtle. Substituents can cause minor upfield or downfield shifts that are not always predictable enough for unambiguous assignment alone. Furthermore, concentration-dependent chemical shifts due to π-π stacking can complicate comparisons.[13]

Workflow for Unambiguous Isomer Identification

This workflow provides a self-validating system to move from ambiguity to certainty.

Caption: Logical workflow for NMR-based isomer characterization.

Step-by-Step Protocol: NOESY for Differentiating C5 vs. C8-Methylquinoline

  • Sample Preparation: Prepare a sample of your purified isomer at a suitable concentration (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of paramagnetic impurities.

  • Acquisition: On a modern NMR spectrometer, acquire a standard 2D ¹H-¹H NOESY spectrum. Use a mixing time appropriate for small molecules (typically 500-800 ms).

  • Processing & Analysis: Process the 2D data. On the resulting spectrum, locate the diagonal peak for your methyl group singlet.

  • Interpretation (The Causality):

    • If you have C8-Methylquinoline: You will observe a cross-peak connecting the methyl singlet to the aromatic proton at the C7 position. This is because the C8-methyl group is spatially close to H7.

    • If you have C5-Methylquinoline: You will observe a cross-peak connecting the methyl singlet to the aromatic proton at the C4 position and potentially a weaker one to the C6 proton. The absence of a correlation to a proton with coupling patterns consistent with H7 is key.

    • Self-Validation: The presence of a specific cross-peak and the absence of others provides a definitive, verifiable assignment of the isomer's structure.

Comparative Data: Typical ¹H NMR Chemical Shifts

This table summarizes approximate chemical shifts (in ppm, relative to TMS) for the unsubstituted quinoline protons. Substituents will alter these values, but the relative order is often maintained.

Proton PositionTypical δ (ppm)MultiplicityKey Coupling Constants (J, Hz)
H2~8.9ddJ₂₃ ≈ 4.2, J₂₄ ≈ 1.7
H3~7.4ddJ₃₂ ≈ 4.2, J₃₄ ≈ 8.2
H4~8.1ddJ₄₃ ≈ 8.2, J₄₂ ≈ 1.7
H5~7.8dJ₅₆ ≈ 8.4
H6~7.5tJ₆₅ ≈ 8.4, J₆₇ ≈ 7.5
H7~7.7tJ₇₆ ≈ 7.5, J₇₈ ≈ 8.2
H8~8.2dJ₈₇ ≈ 8.2
Guide 2: Mass Spectrometry - Distinguishing Isomers by Fragmentation

Problem: You have two isomeric products that are inseparable by GC but need to be identified by GC-MS using electron ionization (EI).

Root Cause Analysis: Positional isomers have the same elemental composition and molecular weight. Upon EI, they often lose the same neutral fragments (e.g., HCN, H•, CH₃•), resulting in fragment ions with the same mass-to-charge ratio (m/z). However, the stability of the intermediate ions and transition states can vary, which alters the probability of certain fragmentation pathways. This leads to reproducible differences in the relative abundance of fragment ions.[14][15]

Protocol: Differentiating Isomers using Relative Ion Abundance Ratios

  • Instrument Setup: Ensure your GC-MS is properly tuned. Consistency in tuning is critical for reproducible fragmentation patterns.

  • Acquisition: Acquire full scan EI-MS data (70 eV) for each pure isomer standard and your unknown mixture. Ensure the chromatographic peaks are of sufficient intensity (not saturated).

  • Data Analysis: a. Identify key fragment ions that are common to both isomers. b. For each spectrum, calculate the ratio of the abundances of two characteristic ions. For example, for methylquinolines, this could be the ratio of [M-H]⁺ to [M-CH₃]⁺. c. Compare the calculated ratio for your unknown component to the ratios from your pure standards.

Example: Hypothetical EI-MS Fragmentation of 2- vs. 4-Methoxyquinoline

While both isomers would show a molecular ion (M⁺) at m/z 159 and likely lose a methyl radical (•CH₃) to form an ion at m/z 144, the subsequent fragmentations can differ.

  • 4-Methoxyquinoline: Loss of the methyl group is often followed by a stable loss of carbon monoxide (CO), leading to a prominent peak at m/z 116.

  • 2-Methoxyquinoline: The fragmentation might proceed differently due to the proximity of the methoxy group to the nitrogen, potentially favoring alternative rearrangements.

This difference in fragmentation propensity allows for their distinction.

MS_Fragmentation cluster_A Isomer A (e.g., 4-Methoxy) cluster_B Isomer B (e.g., 2-Methoxy) M_ion Isomer Mixture (m/z 159) A1 M+• (m/z 159) M_ion->A1 B1 M+• (m/z 159) M_ion->B1 A2 [M-CH₃]+• (m/z 144) A1->A2 - •CH₃ A3 [M-CH₃-CO]+• (m/z 116) HIGH Intensity A2->A3 - CO Result Distinction based on relative intensity of m/z 116 A3->Result B2 [M-CH₃]+• (m/z 144) B1->B2 - •CH₃ B3 [M-CH₃-CO]+• (m/z 116) LOW Intensity B2->B3 - CO B3->Result

Caption: Differentiating isomers by relative fragment ion intensity in MS.

Guide 3: HPLC - A Systematic Approach to Separating Positional Isomers

Problem: A mixture of quinoline isomers shows poor resolution or complete co-elution on a standard C18 reversed-phase column.

Root Cause Analysis: Positional isomers often have very similar hydrophobicity (logP values), leading to nearly identical retention times on non-selective stationary phases like C18. Achieving separation requires enhancing the subtle differences in their structure, such as dipole moment, planarity, and pKa.

Step-by-Step HPLC Method Development Protocol

  • Initial Scouting (C18 Column):

    • Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility) or 10 mM Phosphate Buffer pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes).

    • Assessment: If there is any hint of separation, proceed to optimize. If it's a single sharp peak, a more significant change is needed.

  • Optimization Step 1: pH Adjustment (The most impactful variable for basic compounds):

    • Prepare mobile phases with different pH values (e.g., pH 2.5, 4.5, 6.5).

    • Causality: As the mobile phase pH approaches the pKa of the quinoline nitrogen (~4.9), the isomers will exist in a mixture of protonated (charged) and neutral forms. Small differences in the pKa of each isomer will lead to different charge ratios, drastically altering their interaction with the C18 phase and often enabling separation.

    • Run the scouting gradient with each pH condition and observe the change in selectivity.

  • Optimization Step 2: Change Stationary Phase Chemistry:

    • If pH adjustment is insufficient, switch to a column with a different selectivity. Do not just try another C18 column.

    • Phenyl-Hexyl Phase: This phase offers π-π interactions, which can be highly selective for aromatic compounds like quinolines. The electron-rich phenyl rings on the stationary phase can differentiate between the subtle differences in the electron distribution of the quinoline isomers.

    • Polar-Embedded Phase (e.g., Amide or Carbamate): These phases provide alternative hydrogen bonding and dipole-dipole interactions, which can be effective for separating isomers with different polarities.[16]

  • Optimization Step 3: Solvent and Temperature:

    • Solvent: Substitute Acetonitrile with Methanol. Methanol is a hydrogen-bond donor and acceptor, providing different interactions compared to the dipole interactions of acetonitrile.

    • Temperature: Systematically vary the column temperature (e.g., 25°C, 40°C, 55°C). Lower temperatures often increase retention and can improve resolution, while higher temperatures can improve peak shape and efficiency.

Troubleshooting Common HPLC Issues

IssueProbable CauseRecommended Solution
Peak Tailing Secondary interactions with residual silanols on the silica backbone.Operate at a lower pH (e.g., < 3) to suppress silanol ionization. Add a competing base like triethylamine (TEA) to the mobile phase (0.1%) - note this is not MS-friendly. Use a high-purity, end-capped column.
Poor Peak Shape Sample solvent is too strong ("solvent effect").Dissolve the sample in the initial mobile phase or a weaker solvent.[17]
Drifting Retention Times Insufficient column equilibration; mobile phase composition changing.Equilibrate the column with at least 10-15 column volumes of the initial mobile phase.[18] Ensure mobile phase reservoirs are covered to prevent evaporation.
No Elution Compound is too hydrophobic for the conditions.Increase the organic solvent percentage in the gradient or switch to a less retentive column (e.g., C8 or C4).[19]

References

  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

  • Kim, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 34(2), 230-242. Available from: [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • Harris, D. N., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. International Journal of Mass Spectrometry, 368, 23-29. Available from: [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • YouTube. (2022). Stereochemistry | How to read NOESY spectrum? Retrieved from [Link]

  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680. Available from: [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • New Journal of Chemistry. (2020). Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. Retrieved from [Link]

  • Ojanperä, I., et al. (2012). Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. Analytical and Bioanalytical Chemistry, 403(8), 2315-2326. Available from: [Link]

  • The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • ResearchGate. (2025). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. Available from: [Link]

  • RSC Publishing. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]

  • ResearchGate. (n.d.). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]

  • ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociative Photoionization of Quinoline and Isoquinoline. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. Retrieved from [Link]

  • ResearchGate. (2018). C18 Reverse-phase HPLC elution issues of an unknown compound? Retrieved from [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

  • Scholar Works at UT Tyler. (2023). Quantifying 64 drugs, illicit substances, and D- and L- isomers in human oral fluid with liquid-liquid extraction. Retrieved from [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... Retrieved from [Link]

Sources

Validation & Comparative

Cross-validation of HPLC and LC-MS methods for quinoline impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to gather data on cross-validating HPLC and LC-MS methods for quinoline impurity profiling. My emphasis is on regulatory guidelines, established protocols, and common practices. I am aiming to build a solid foundation of information before proceeding further.

Developing Comparison Guide

I'm now analyzing search results to identify key performance parameters for method comparison: specificity, linearity, accuracy, precision, and detection limits. I'm actively seeking supporting experimental data and established best practices to strengthen the comparison. I'll structure the guide by introducing the significance of quinoline impurity profiling and then detail HPLC-UV and LC-MS strengths/weaknesses for the application.

Refining Analytical Protocols

I'm now diving deep into detailed experimental protocols. I will synthesize information to build step-by-step procedures for HPLC and LC-MS, including sample preparation and instrument conditions. I intend to present comparative data in tables and design Graphviz diagrams to visualize the workflow. I'll maintain rigorous citations and a thorough references section to solidify the document. After these tasks, I'll compile a guide catering to the end-user, ensuring it's comprehensive and well-formatted. I will start with broad searches to create a foundation and then shift to more focused searches.

Formulating Research Plan

I'm now initiating focused Google searches, aiming for information on cross-validating HPLC and LC-MS methods for quinoline impurity profiling. My work concentrates on regulatory guidelines, established protocols, and common challenges. I will also be analyzing my search results to identify performance parameters. I will structure the comparison guide by introducing the importance of the analysis, then detail strengths and weaknesses for the application.

I'm now structuring the comparison guide by first introducing the importance of quinoline impurity profiling in drug development. I will then explain HPLC-UV and LC-MS and then compare the two techniques. After that, I will create step-by-step experimental protocols for both HPLC and LC-MS, including sample preparation, instrument conditions, and data acquisition, and present comparative performance data. I will also design Graphviz diagrams to visualize the cross-validation workflow, all while maintaining proper citations. I will write the complete comparison guide with a logical narrative and proper formatting. I will be doing broad and focused searches. I will start with a broad search to understand the general principles for analytical method cross-validation. This will provide a foundational framework. Then, I will conduct more focused searches on the analysis of quinoline and its derivatives by HPLC and LC-MS, looking for specific methods. Finally, I will search for any available literature that directly compares HPLC and LC-MS for impurity profiling of nitrogen-containing heterocyclic compounds like quinoline, which will provide direct evidence and data for the comparison guide.

Establishing Validation Framework

I've established a solid base with ICH Q2(R1) as my primary framework. This guides me on essential analytical method validation parameters such as accuracy, precision, specificity, linearity, range, LOD, and LOQ, forming the central structure for my exploration.

Expanding Experimental Detail

I've got a strong framework centered on ICH Q2(R1) and have begun considering cross-validation techniques. Currently, I'm focusing on contrasting HPLC-UV and LC-MS. While I understand their respective strengths, I lack detailed experimental protocols for quinoline impurities. I need specific HPLC and LC-MS methods, including column choices, mobile phases, and MS parameters, to provide practical guidance.

Refining Information Gathering

I'm expanding my focus based on a solid start. ICH Q2(R1) acts as my base, cross-validation is key, and I understand the strengths of HPLC-UV and LC-MS. I now need detailed protocols for quinoline impurity analysis, specifically column choices, mobile phases, and MS parameters. I lack side-by-side performance data, practical troubleshooting tips, and regulatory expectations. My next steps involve refining search queries for application-specific information.

Refining Data Analysis

I've made significant headway with the second search iteration. It's becoming clearer now with several LC-MS/MS method examples for genotoxic impurities. These examples are particularly useful since some of them are structurally similar to quinoline. My focus is now on extracting key method parameters for comparison.

Evaluating Methodologies Further

I'm expanding my approach. I have located more specific information, including LC-MS/MS methods for genotoxic impurities and an HPLC-UV method for quinoline in textiles. These give me good starting points for understanding the two techniques. I'm focusing on the challenge of matrix effects in LC-MS and comparing it to the capabilities of HPLC-UV. However, a head-to-head comparison of the two techniques is still eluding me.

Synthesizing Found Information

I've progressed further, with more concrete method examples in hand. I've been able to extract method parameters like columns and gradient conditions for the LC-MS/MS methods. I'm also examining the HPLC-UV method and considering the need for cross-validation. My priority now is to build the guide's framework, including the methods for comparison. I am focusing on the introduction, principles of each technique, and the validation framework, and creating the comparative tables.

Analyzing Data In-Depth

I've gathered quite a bit. I now have LC-MS/MS examples for genotoxic impurities and an HPLC-UV method for quinoline, giving a clearer comparison of the methods. The focus is now on the challenge of matrix effects in LC-MS and their impact on quantitation, which is a major point of differentiation from HPLC-UV. My aim is to solidify a cross-validation protocol and construct detailed experimental protocols for both techniques applied to a pharmaceutical sample. I will be incorporating Graphviz diagrams to illustrate workflows.

A Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acids and Their Methyl Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, medicinal chemists, and researchers in the life sciences, the quinoline scaffold represents a privileged structure, forming the foundation of numerous therapeutic agents. Within this class of compounds, quinoline carboxylic acids and their ester derivatives have garnered significant attention for their diverse biological activities. This guide provides an in-depth, objective comparison of the biological profiles of quinoline carboxylic acids and their corresponding methyl esters, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to empower researchers to make informed decisions in the design and development of novel quinoline-based therapeutics.

The Physicochemical Dichotomy: Acidity, Lipophilicity, and Their Biological Implications

The fundamental difference between a quinoline carboxylic acid and its methyl ester lies in the modification of the carboxyl group (-COOH) to a methyl ester group (-COOCH₃). This seemingly simple structural change profoundly alters the physicochemical properties of the molecule, which in turn dictates its biological behavior.

Quinoline Carboxylic Acids:

  • Acidity: The presence of the carboxylic acid moiety imparts acidic properties, allowing the molecule to exist in both a neutral and an ionized (carboxylate) form, depending on the pH of the surrounding environment. This is a critical factor in its interaction with biological targets and its solubility in aqueous media.

  • Polarity and Lipophilicity: The carboxyl group is polar, which generally leads to lower lipophilicity compared to their ester counterparts. This can influence the compound's ability to cross cellular membranes.

Quinoline Carboxylic Acid Methyl Esters:

  • Neutrality: The ester group is neutral and not readily ionizable.

  • Increased Lipophilicity: The replacement of the acidic proton with a methyl group increases the molecule's lipophilicity. This enhanced lipid solubility can facilitate easier passage across the lipid bilayers of cell membranes.[1]

This core difference in lipophilicity and ionization potential is the primary driver for the observed variations in biological activity, often positioning the esters as potential prodrugs that, once inside the cell, can be hydrolyzed back to the active carboxylic acid form.[2]

Comparative Biological Activity: A Data-Driven Analysis

A comprehensive evaluation of the literature reveals distinct patterns in the biological activities of quinoline carboxylic acids and their methyl esters across different therapeutic areas.

Anticancer Activity: A Tale of Selectivity and Potency

In the realm of oncology, both quinoline carboxylic acids and their esters have demonstrated promising antiproliferative effects. However, the available data suggests a nuanced relationship between the two forms, with the carboxylic acids often exhibiting greater selectivity for cancer cells.

One study highlighted that 2,4-disubstituted quinoline-3-carboxylic acid derivatives displayed higher selectivity as antiproliferative agents compared to their parent ester compounds.[3] The researchers posited that the change in pKa upon hydrolysis of the ester to the carboxylic acid could lead to enhanced accumulation of the active form within the slightly more acidic tumor microenvironment.[3] This suggests that the carboxylic acid is the primary active species, and the ester serves as a delivery vehicle.

Conversely, other studies have demonstrated the potent anticancer activity of the ester form directly. For instance, an aryl ester of quinoline-2-carboxylic acid exhibited significant cytotoxicity against the PC3 prostate cancer cell line with an IC₅₀ value of 26 µg/mL.[4] This compound was shown to induce apoptosis and cause cell cycle arrest at the S phase.[4]

Table 1: Comparative Anticancer Activity

Compound ClassCancer Cell LineIC₅₀ ValueKey Findings
Quinoline-3-carboxylic acidsMCF-7, K562Micromolar inhibitionHigher selectivity than parent esters.[3]
Aryl ester of quinoline-2-carboxylic acidPC326 µg/mLPotent cytotoxicity, induces apoptosis.[4]
Quinoline-2, -3, and -4-carboxylic acidsMCF7, HELANot specifiedRemarkable growth inhibition capacities.[5]

This data underscores a critical consideration in drug design: while the carboxylic acid may be the ultimate pharmacophore, the ester can offer advantages in terms of cell permeability, potentially leading to higher intracellular concentrations of the active compound.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Quinoline derivatives have been investigated for their potential to modulate inflammatory pathways.[6] While direct comparative studies with quantitative IC₅₀ values for a carboxylic acid and its corresponding methyl ester are not abundant in the readily available literature, the existing evidence points to the activity of the quinoline carboxylic acid scaffold.

Studies have shown that quinoline-4-carboxylic and quinoline-3-carboxylic acids exhibit appreciable anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages.[5] The proposed mechanism for some quinoline derivatives involves the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.[6]

The conversion to a methyl ester could potentially enhance the cellular uptake of the compound, leading to a more pronounced anti-inflammatory effect if the intracellular concentration of the active carboxylic acid is the limiting factor. However, without direct comparative data, this remains a hypothesis to be experimentally validated.

Antimicrobial Activity: A Complex Relationship

The antibacterial and antifungal activities of quinoline derivatives are well-documented.[7] The free carboxylic acid group is often considered crucial for the antimicrobial activity of many quinolone antibiotics, as it is involved in binding to bacterial DNA gyrase. However, the role of esterification is not always straightforward and can depend on the specific scaffold and microbial strain.

Some studies suggest that esterification can lead to a decrease or loss of activity, reinforcing the importance of the free carboxyl group. In contrast, other research indicates that certain ester derivatives retain or even exhibit enhanced antimicrobial properties. This could be attributed to improved penetration through the bacterial cell wall and subsequent intracellular hydrolysis to the active acid.

For example, a study on quinoline-based hydroxyimidazolium hybrids found that these compounds exhibited promising antibacterial activity. While this study did not directly compare acids and esters, it highlights the diverse structural modifications that can lead to potent antimicrobial agents. Another study on new quinoline-carboxamides based on methylated aminoesters showed that these compounds had larger inhibition diameters than some reference antibiotics.[7]

Mechanistic Insights: How Esterification Alters the Mode of Action

The primary mechanistic difference between quinoline carboxylic acids and their methyl esters stems from their ability to interact with biological targets and traverse cellular membranes.

Target Interaction: The carboxylate anion of the acid form is often crucial for direct interaction with biological targets through ionic bonding or hydrogen bonding. For instance, in many quinolone antibiotics, the carboxylic acid group is essential for binding to the DNA gyrase-DNA complex. Esterification would prevent this direct interaction, suggesting that the ester must be hydrolyzed to the acid to exert its effect.

Cellular Permeability and Prodrug Strategy: As previously mentioned, the increased lipophilicity of the methyl ester enhances its ability to diffuse across cell membranes.[1] This is the cornerstone of the prodrug strategy, where the ester acts as a carrier to deliver the active carboxylic acid into the cell.[2] Once inside, cellular esterases can cleave the ester bond, releasing the active drug.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ester Quinoline Methyl Ester (Lipophilic) Ester_int Quinoline Methyl Ester Ester->Ester_int Passive Diffusion (Enhanced) Acid_ext Quinoline Carboxylic Acid (Less Lipophilic) Acid_int Quinoline Carboxylic Acid (Active Form) Acid_ext->Acid_int Limited Diffusion Ester_int->Acid_int Esterase Hydrolysis Target Biological Target (e.g., DNA Gyrase, Enzymes) Acid_int->Target Binding & Biological Effect

Caption: Cellular uptake and activation of quinoline derivatives.

Experimental Protocols for Comparative Analysis

To facilitate further research in this area, detailed, self-validating experimental protocols are provided below.

Synthesis of Quinoline Carboxylic Acid Methyl Esters

A common and straightforward method for the synthesis of methyl esters from their corresponding carboxylic acids is Fisher esterification.

Protocol: Fisher Esterification

  • Dissolution: Dissolve the quinoline carboxylic acid (1 equivalent) in anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure methyl ester.

G Start Quinoline Carboxylic Acid Process Reflux Start->Process Reagents Methanol (Solvent) + Strong Acid (Catalyst) Reagents->Process Workup Neutralization & Extraction Process->Workup Purification Column Chromatography or Recrystallization Workup->Purification End Quinoline Methyl Ester Purification->End

Caption: Workflow for Fisher esterification.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid and its corresponding methyl ester. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

Protocol: Broto Microdilution

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilution: Perform a two-fold serial dilution of the quinoline carboxylic acid and its methyl ester in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis of quinoline carboxylic acids and their methyl esters reveals a fascinating interplay between physicochemical properties and biological activity. While the carboxylic acid moiety is often essential for target interaction, its methyl ester can serve as an effective prodrug, enhancing cellular uptake and bioavailability.

  • For anticancer applications, the choice between the acid and the ester may depend on the desired balance between potency and selectivity. The ester form may offer higher potency due to better cell penetration, while the acid form might provide greater selectivity for the acidic tumor microenvironment.

  • In the context of anti-inflammatory and antimicrobial drug discovery, the necessity of the free carboxyl group for activity needs to be evaluated on a case-by-case basis. The prodrug approach using methyl esters holds promise for improving the efficacy of quinoline carboxylic acids that suffer from poor membrane permeability.

Future research should focus on direct, head-to-head comparisons of quinoline carboxylic acids and their methyl esters across a wide range of biological assays. Such studies, coupled with investigations into their metabolic stability and pharmacokinetic profiles, will be invaluable in unlocking the full therapeutic potential of this versatile class of compounds.

References

  • Ramaiyan, D., et al. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(2), 999-1014. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4967. [Link]

  • YouTube. (2025). Esters vs. Carboxylic Acids: Structures, Differences, and Examples. [Link]

  • PubMed. (n.d.). A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids. [Link]

  • ResearchGate. (n.d.). Comparison of MIC values (in µg mL-1 ) of quinazolines and standard drugs against different bacteria and fungi. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

  • PubMed Central. (n.d.). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • PubMed. (n.d.). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]

  • MDPI. (n.d.). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. [Link]

  • ResearchGate. (n.d.). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent. [Link]

  • Reddit. (n.d.). Why are esters more reactive than carboxylic acids? [Link]

  • Human Journals. (n.d.). Review on Antimicrobial Activity of Quinoline. [Link]

  • MSU chemistry. (n.d.). Derivatives of Carboxylic Acids. [Link]

Sources

A Researcher's Guide to Comparing Cytotoxicity in Cancerous vs. Non-Cancerous Cell Lines: Principles, Protocols, and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel anticancer therapeutics, the paramount objective is to achieve selective cytotoxicity – the ability of a compound to eradicate malignant cells while sparing their healthy counterparts.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro cytotoxicity studies that compare the effects of compounds on cancerous and non-cancerous cell lines. By adhering to the principles of scientific integrity and leveraging robust experimental design, researchers can generate reliable data to identify promising drug candidates with a favorable therapeutic window.

The Cornerstone of Cancer Drug Discovery: The Principle of Selective Cytotoxicity

The development of effective and safe anticancer drugs hinges on the principle of selective cytotoxicity.[1] The ideal therapeutic agent should exhibit potent cytotoxic effects against tumor cells while minimizing harm to normal, healthy cells.[2] This differential effect is crucial for a wide therapeutic index, which is a quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[3][4] In an in vitro setting, this is often represented by the selectivity index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in a non-cancerous cell line to the IC50 in a cancerous cell line.[2] A higher SI value indicates greater selectivity for cancer cells.[2]

The biological basis for this differential sensitivity lies in the "Hallmarks of Cancer," which are the distinct biological capabilities acquired by cancer cells during their development.[5][6] These hallmarks, such as sustained proliferative signaling, evasion of growth suppressors, and resistance to cell death, create unique vulnerabilities that can be exploited by targeted therapies.[5][7] Understanding these differences is fundamental to designing experiments that can effectively screen for compounds with selective anticancer activity.

Designing a Robust Comparative Cytotoxicity Study

A well-designed experiment is the bedrock of reliable and reproducible results. The following sections outline the critical considerations and methodologies for a comparative cytotoxicity study.

Causality in Experimental Choices: Selecting the Right Cell Lines

The choice of cell lines is arguably the most critical decision in a comparative cytotoxicity study. The selected lines should be relevant to the research question and well-characterized.[8][9]

  • Cancer Cell Lines: These should represent the cancer type of interest. Factors to consider include the tissue of origin, specific genetic mutations, and expression of relevant biomarkers.[9] For instance, a study on a new breast cancer drug might utilize MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) to assess efficacy across different subtypes.[10]

  • Non-Cancerous Cell Lines: The choice of a "normal" cell line is equally important for assessing off-target toxicity. While primary cells offer high physiological relevance, they have a limited lifespan.[8] Immortalized non-cancerous cell lines, such as human fibroblasts or cell lines derived from the same tissue as the cancer cells (e.g., MCF-10A for breast cancer studies), are often used for their robustness and ease of culture.[8] It's crucial to select a non-cancerous cell line that is a relevant counterpart to the cancer cell line being studied.[11]

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for a comparative cytotoxicity study, from cell line selection to data analysis.

Comparative Cytotoxicity Workflow Experimental Workflow for Comparative Cytotoxicity cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: Experiment Execution cluster_2 Phase 3: Data Analysis & Interpretation A Select Cancer & Non-Cancerous Cell Lines B Choose Cytotoxicity Assay(s) A->B C Determine Compound Concentration Range B->C D Seed Cells in 96-well Plates C->D E Treat Cells with Compound Dilutions D->E F Incubate for a Defined Period (e.g., 24, 48, 72h) E->F G Perform Cytotoxicity Assay F->G H Measure Assay Signal (e.g., Absorbance, Fluorescence) G->H I Calculate Percent Viability H->I J Determine IC50 Values for Each Cell Line I->J K Calculate Selectivity Index (SI) J->K L Draw Conclusions K->L MTT_Assay_Mechanism Mechanism of the MTT Assay cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan MTT MTT (Yellow, Soluble) MTT->Dehydrogenase Reduction

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Calculating IC50 Values

The IC50 value is a critical parameter for quantifying the potency of a compound. [12][13]It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. [12]A lower IC50 value indicates a more potent compound. [14] To determine the IC50, a dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration. A non-linear regression analysis (e.g., a sigmoidal dose-response curve) is then used to calculate the IC50.

Quantifying Selective Cytotoxicity: The Selectivity Index (SI)

As previously mentioned, the Selectivity Index (SI) is a crucial metric for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as follows:

SI = IC50 (Non-cancerous cell line) / IC50 (Cancerous cell line)

A higher SI value is desirable as it indicates that the compound is more toxic to cancer cells than to normal cells. [2]

Data Presentation: A Comparative Table

The following table provides an example of how to present comparative cytotoxicity data for a hypothetical compound, "Compound X."

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
MCF-7Breast Cancer1.510
MDA-MB-231Breast Cancer2.07.5
MCF-10ANon-cancerous Breast Epithelial15.0-

In this example, Compound X demonstrates selective cytotoxicity against both breast cancer cell lines, with a higher selectivity for MCF-7 cells.

Conclusion: A Foundation for Informed Drug Development

The comparative study of cytotoxicity in cancerous versus non-cancerous cell lines is a fundamental and indispensable step in the preclinical evaluation of potential anticancer drugs. [15]By carefully selecting appropriate cell lines, employing robust and validated assay methodologies, and performing rigorous data analysis, researchers can generate high-quality, reproducible data. [16]This, in turn, enables the identification of drug candidates with a high degree of selective cytotoxicity, laying a solid foundation for further development and ultimately contributing to the advancement of safer and more effective cancer therapies.

References

  • Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Retrieved from [Link]

  • Habtemariam, A. (2020). Anticancer Applications of Gold Complexes: Structure–Activity Review. Molecules, 25(11), 2564. Retrieved from [Link]

  • Various Authors. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051. Retrieved from [Link]

  • Tang, S. C., & Shao, Y. W. (2023). Hallmarks of cancer resistance. Biomedicine & Pharmacotherapy, 165, 115127. Retrieved from [Link]

  • Wang, Y., et al. (2019). Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles. International Journal of Molecular Sciences, 20(18), 4443. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Aslantürk, Ö. S. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Pharmata, 3(2), 50-53. Retrieved from [Link]

  • Szymańska, E., & Szymański, P. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Cancers, 11(12), 1989. Retrieved from [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • Baselga, J., & Norton, L. (2002). The future of cytotoxic therapy: selective cytotoxicity based on biology is the key. Breast Cancer Research, 4(4), 1-5. Retrieved from [Link]

  • Rodrigues, D. A., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(21), 15873. Retrieved from [Link]

  • Al-Salmani, K., et al. (2023). Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research. Cancers, 15(6), 1735. Retrieved from [Link]

  • Various Authors. (2022). Cancer researches ic50 ?. ResearchGate. Retrieved from [Link]

  • Hanahan, D. (2022). Hallmarks of Cancer: New Dimensions. Cancer Discovery, 12(1), 31-46. Retrieved from [Link]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751-761. Retrieved from [Link]

  • Chen, Y., et al. (2025). The spatial landscape of cancer hallmarks reveals patterns of tumor ecological dynamics and drug sensitivity. Nature Communications, 16(1), 1-16. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. CSPT. Retrieved from [Link]

  • Herrmann, J., et al. (2022). Cardiotoxicity of anti-cancer drugs: cellular mechanisms and clinical implications. Frontiers in Cardiovascular Medicine, 9, 992764. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. IntechOpen. Retrieved from [Link]

  • Weyermann, J., et al. (2005). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 159(2), 148-157. Retrieved from [Link]

  • Various Authors. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. Retrieved from [Link]

  • Krumm, A. (2025). Cytotoxicity assays – what your cells don't like. BMG Labtech. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Visikol. Retrieved from [Link]

  • Wikipedia. (n.d.). Therapeutic index. Wikipedia. Retrieved from [Link]

  • Firer, M. A. (2012). Interpreting Data from in Vitro Methods for Determining Cellular Cytotoxicity of Anticancer Drugs and Therapies. Journal of Cancer Science & Therapy, 4(1), 026-030. Retrieved from [Link]

  • Wikipedia. (n.d.). The Hallmarks of Cancer. Wikipedia. Retrieved from [Link]

  • Chen, P., et al. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Sensors, 10(9), 3465–3473. Retrieved from [Link]

  • Various Authors. (n.d.). Cytotoxicity in different cancer cell lines and normal cells. Cells.... ResearchGate. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Hallmarks of Cancer. Creative Diagnostics. Retrieved from [Link]

  • Various Authors. (n.d.). Comparison of in vitro therapeutic indices. The in vitro therapeutic indices, calculated as the ratio of IC50 and MIC50 (ie, the median MIC value for the respective set of isolates) are compared for five selected vancomycin analogs and four control antibiotics against 33 clinical VRE (A) and 24 clinical MRSA (B) isolates.. ResearchGate. Retrieved from [Link]

  • faCellitate. (2023). How to choose the right cell line for your experiments. faCellitate. Retrieved from [Link]

  • Various Authors. (2025). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. Retrieved from [Link]

  • Zitvogel, L., et al. (2013). Immune-based mechanisms of cytotoxic chemotherapy: implications for the design of novel and rationale-based combined treatments against cancer. Cell Death & Differentiation, 20(6), 771–781. Retrieved from [Link]

  • StudySmarter. (2024). Therapeutic Index: Definition & Formula. StudySmarter. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Inherent Risks: A Structural Hazard Assessment

The toxicological profile of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid can be inferred from its constituent parts. Quinoline and its derivatives are a class of heterocyclic aromatic compounds with a wide range of biological activities.[1] Some quinoline derivatives are known to be irritants.[2] The propionic acid moiety suggests that the compound may possess corrosive properties, capable of causing skin burns, eye damage, and respiratory irritation.[3][4][5] Therefore, a cautious approach assuming the compound is a potential irritant and corrosive is a prudent starting point for establishing safe handling procedures.

A related compound, 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, is classified as causing skin and eye irritation, and may cause respiratory irritation.[6][7] Given the structural similarities, it is reasonable to anticipate similar hazards for 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid.

Core Personal Protective Equipment (PPE) Mandates

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Inspect for tears or degradation before each use.[8][9]
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne particles.[8]
Primary Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.[8][10]
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a heightened risk of splashes, such as when handling larger quantities or during vigorous mixing.[8][11]
Task-Dependent Respiratory ProtectionN95 Particulate Respirator or Air-purifying respirator with organic vapor cartridgesAn N95 respirator is recommended when handling the solid, powdered form to prevent inhalation of dust.[12] If working with solutions that may generate vapors, a respirator with organic vapor cartridges should be considered.[2]

Procedural Workflow for Safe Handling

Adherence to a strict operational protocol is as critical as the PPE itself. The following workflow is designed to minimize exposure risk at every stage of handling.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble and Inspect PPE prep_area->gather_ppe gather_materials Gather All Necessary Materials (Chemical, Solvents, Glassware) gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_solid Weigh Solid Compound (in fume hood) don_ppe->weigh_solid dissolve Dissolve in Solvent weigh_solid->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate Decontaminate Glassware and Surfaces conduct_experiment->decontaminate dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designated Area: All handling of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid, especially the weighing of the solid, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • PPE Inspection: Before entering the designated handling area, thoroughly inspect all PPE for any signs of damage or wear.

    • Material Assembly: Gather all necessary chemicals, solvents, glassware, and spill cleanup materials before beginning the experiment to avoid leaving the controlled workspace.

  • Handling:

    • Donning PPE: Put on all required PPE as outlined in the table above.

    • Weighing: When weighing the solid compound, use a disposable weigh boat and handle it with care to avoid generating dust.

    • Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Experimental Procedures: Maintain a safe distance from the reaction and use appropriate shielding if there is a risk of splashing or exothermic reaction.

  • Cleanup and Disposal:

    • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[2]

    • Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid must be disposed of in a clearly labeled hazardous waste container in accordance with institutional and local regulations.[2]

    • Doffing PPE: Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last.

    • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Emergency Response Plan

In the event of an accidental exposure, immediate and appropriate action is critical.

emergency_response cluster_actions Immediate Actions exposure Accidental Exposure skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Remove contaminated clothing. Flush with copious amounts of water for at least 15 minutes. skin_contact->skin_action eye_action Immediately flush with eyewash for at least 15 minutes, lifting upper and lower eyelids. eye_contact->eye_action inhalation_action Move to fresh air. If breathing is difficult, administer oxygen. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Seek immediate medical attention. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Emergency response flowchart for accidental exposure to 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid.

Disposal Plan

Proper disposal of 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including unused solid, solutions, and disposable labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name: "3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid" and the appropriate hazard warnings (e.g., "Corrosive," "Irritant").

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 3-(4-Hydroxy-2-methyl-quinolin-3-yl)-propionic acid, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • AquaPhoenix Scientific. (2015). Propionic Acid - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Environmental Health and Safety, University of Iowa. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Gupta, H. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Abdou, M. M., et al. (2018). Methyl 3-(4-hydroxyphenyl)propionate. IUCrData, 3(12), x181662. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • FooDB. (2015). Showing Compound 3-(4-hydroxyphenyl)-3-hydroxy-propionyl-CoA (FDB030395). Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9). Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - Propionic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.